7-Bromo-2-methylquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPMAXZVVBVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626871 | |
| Record name | 7-Bromo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-87-0 | |
| Record name | 7-Bromo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinazoline from 3-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 7-Bromo-2-methylquinazoline, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 3-Bromoaniline. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound from 3-Bromoaniline is efficiently achieved through a two-step process. The first step involves the protection of the amino group of 3-Bromoaniline via acetylation to form the intermediate, N-(3-bromophenyl)acetamide. The subsequent and key step is the cyclization of this intermediate to construct the quinazoline ring system. This cyclization is accomplished through a modified Bischler-Napieralski-type reaction, employing a dehydrating agent and a nitrogen source to furnish the desired product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(3-bromophenyl)acetamide
This initial step involves the straightforward N-acetylation of 3-Bromoaniline.
Reaction:
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-Bromoaniline (1.0 eq) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq) is then added portion-wise to the stirred solution. The reaction mixture is heated to reflux for a specified duration, typically 30 minutes to 2 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into ice-cold water with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any remaining acetic acid, and dried under vacuum to yield N-(3-bromophenyl)acetamide. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of this compound
This key cyclization step transforms the intermediate N-(3-bromophenyl)acetamide into the target quinazoline. The reaction proceeds via a Bischler-Napieralski-type mechanism, where a dehydrating agent activates the acetamide for intramolecular electrophilic attack on the benzene ring, and a nitrogen source provides the second nitrogen atom of the pyrimidine ring.
Reaction:
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N-(3-bromophenyl)acetamide (1.0 eq) and a nitrogen source such as ammonium acetate (excess, e.g., 5-10 eq) are suspended in a suitable solvent. A dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl3) (excess, e.g., 3-5 eq), is added cautiously to the cooled and stirred suspension. The reaction mixture is then heated to reflux for several hours (typically 4-12 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is basic. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 16-19 | Colorless to yellow liquid |
| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 87-89[1] | White to off-white solid |
| This compound | C₉H₇BrN₂ | 223.07 | 105-108 | Off-white to pale yellow solid |
Signaling Pathways and Logical Relationships
The core of the second synthetic step, the Bischler-Napieralski-type cyclization, involves a series of key transformations. The proposed mechanistic pathway is outlined below.
Caption: Proposed mechanism for the cyclization step.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.
References
An In-depth Technical Guide to 7-Bromo-2-methylquinazoline: Chemical Properties, Structure, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the heterocyclic compound 7-Bromo-2-methylquinazoline. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with established methodologies and data for structurally related quinazoline derivatives, offering a robust framework for researchers.
Introduction to the Quinazoline Scaffold
Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a prominent scaffold in medicinal chemistry.[1] Derivatives of quinazoline exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral properties.[2][3][4][5] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The subject of this guide, this compound, is a specific derivative with potential for further chemical elaboration and biological investigation.
Chemical Properties and Structure of this compound
This compound is a solid, off-white to light yellow compound.[6] While extensive experimental data is not widely published, key chemical identifiers and predicted properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | Parchem[7] |
| Molecular Weight | 223.07 g/mol | PubChem[8] |
| CAS Number | 1416438-31-7 | Parchem[7] |
| Appearance | Off-white to light yellow solid | ChemicalBook[6] |
| Boiling Point (Predicted) | 244.8 ± 22.0 °C | ChemicalBook[6] |
| Density (Predicted) | 1.565 ± 0.06 g/cm³ | ChemicalBook[6] |
| pKa (Predicted) | 4.24 ± 0.70 | ChemicalBook[6] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[6] |
Structural Information:
-
IUPAC Name: this compound
-
SMILES: CC1=NC2=C(C=C(Br)C=C2)N=C1
-
InChI: InChI=1S/C9H7BrN2/c1-6-11-9-5-7(10)2-3-8(9)12-4-6/h2-5H,1H3
Synthesis of this compound: A Representative Protocol
Hypothetical Synthesis of this compound from 2-Amino-4-bromoacetophenone
This proposed synthesis involves a two-step process: the formation of an N-acetyl intermediate followed by cyclization with ammonia.
Experimental Protocol:
-
Acetylation of 2-Amino-4-bromoacetophenone:
-
To a solution of 2-amino-4-bromoacetophenone (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).
-
Heat the mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N-(2-acetyl-5-bromophenyl)acetamide by filtration, wash with water, and dry under vacuum.
-
-
Cyclization to this compound:
-
Heat the N-(2-acetyl-5-bromophenyl)acetamide intermediate with a solution of ammonia in ethanol in a sealed tube at 150 °C for 4-6 hours.
-
Alternatively, the intermediate can be heated with formamide at 180-200 °C.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield this compound.
-
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the following are the expected characterization methodologies and key spectral features for quinazoline derivatives. Commercial suppliers may provide actual spectra upon request.[9]
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 7-bromo substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic and benzene rings.
b) Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the C=N and C=C stretching vibrations within the quinazoline ring system, as well as C-H stretching and bending vibrations for the aromatic and methyl groups.
c) Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in a roughly 1:1 ratio) due to the presence of the bromine atom.
Potential Biological Activity and Screening Workflow
Although no specific biological activities have been reported for this compound, the broader class of quinazoline derivatives is known for a wide range of pharmacological effects, particularly as anticancer agents.[3][10] Many quinazoline-based drugs, such as gefitinib and erlotinib, function as tyrosine kinase inhibitors.[11]
Given this context, a logical first step in evaluating the biological potential of this compound would be to screen it for anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a common initial screening tool for potential anticancer compounds.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a heterocyclic compound with a chemical structure that suggests potential for further investigation in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established knowledge of the quinazoline class. The presence of the bromine atom at the 7-position offers a reactive handle for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. Future research is warranted to fully elucidate the chemical and biological properties of this compound.
References
- 1. scispace.com [scispace.com]
- 2. ujpronline.com [ujpronline.com]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound CAS#: 552331-87-0 [m.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [benthamopen.com]
- 9. 7-Bromo-n-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine [synhet.com]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-2-methylquinazoline via NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-2-methylquinazoline. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes predicted data based on analogous quinazoline derivatives and established spectroscopic principles. The information herein serves as a robust resource for the characterization and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The anticipated ¹H and ¹³C NMR spectral data for this compound are detailed below. These predictions are derived from the analysis of structurally similar compounds and are intended to guide the interpretation of experimental results.
Predicted ¹H NMR Data
The expected chemical shifts (δ) for the protons of this compound are referenced to a standard internal TMS signal (0.00 ppm). The aromatic protons are expected to exhibit splitting patterns characteristic of a substituted quinazoline ring system.
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| H-4 | Singlet (s) | ~9.30 | - |
| H-5 | Doublet (d) | ~8.15 | ~8.8 |
| H-6 | Doublet of doublets (dd) | ~7.80 | ~8.8, ~2.0 |
| H-8 | Doublet (d) | ~8.30 | ~2.0 |
| 2-CH₃ | Singlet (s) | ~2.80 | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are provided for the carbon atoms of this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162.5 |
| C-4 | ~155.0 |
| C-4a | ~128.0 |
| C-5 | ~129.5 |
| C-6 | ~130.0 |
| C-7 | ~122.0 |
| C-8 | ~137.0 |
| C-8a | ~150.0 |
| 2-CH₃ | ~22.0 |
Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound. These protocols are based on common practices for the analysis of quinazoline derivatives.[1][2][3][4][5][6]
¹H NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1][5]
-
The choice of solvent can influence chemical shifts.[1]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][5]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring a sample height of 4-5 cm.[1]
-
-
Instrumental Analysis :
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal resolution and sensitivity.[1][4][5]
-
Insert the sample into the spectrometer and perform tuning and shimming to optimize the magnetic field homogeneity.[1]
-
Set the acquisition parameters, including a standard single-pulse sequence, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds.[1]
-
Acquire a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing :
¹³C NMR Spectroscopy
-
Sample Preparation :
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrumental Analysis :
-
Use a high-field NMR spectrometer equipped with a broadband probe.
-
Employ a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.
-
Set a wider spectral width (e.g., 0-200 ppm) to encompass the expected range of carbon chemical shifts.
-
A longer acquisition time and a greater number of scans are typically required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Process the FID using a Fourier transform with appropriate apodization and phase correction.
-
Reference the chemical shifts to the solvent peak or an internal standard.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of data analysis for the NMR characterization of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logical flow of spectroscopic data analysis.
References
IUPAC name and CAS number for 7-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-2-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, a plausible synthetic route, and its potential biological activities, with a focus on its role as a kinase inhibitor.
Chemical Identity
| IUPAC Name | This compound |
| CAS Number | 552331-87-0[1][2][3][4][5] |
| Molecular Formula | C₉H₇BrN₂[1][5] |
| Molecular Weight | 223.07 g/mol [5] |
| Canonical SMILES | CC1=NC2=C(C=C(Br)C=C2)N=C1 |
Note: The CAS number 1416438-31-7 is sometimes incorrectly associated with this compound; however, it correctly identifies 4-Bromoquinolin-8-amine.[6][7][8][9][10]
Physicochemical Properties
Specific experimental data for this compound is limited in publicly available literature. The following table presents computed physicochemical properties for this compound and related, structurally similar compounds to provide an estimated profile.
| Property | This compound (Predicted) | 6-Bromo-4-methylquinazoline[11] | 7-Bromo-2-chloroquinazoline[12] |
| Molecular Weight ( g/mol ) | 223.07 | 223.07 | 243.49 |
| XLogP3 | ~2.8 | 2.6 | 3.2 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 0 | 0 | 0 |
| Exact Mass | 221.97926 | 221.97926 | 241.92464 |
| Topological Polar Surface Area | 25.8 Ų | 25.8 Ų | 25.8 Ų |
Synthesis
Proposed Synthetic Pathway:
A potential route could involve the reaction of 2-amino-4-bromobenzonitrile with N-acetylcysteine, followed by cyclization, or a similar multi-step synthesis starting from 4-bromo-2-nitroaniline.
A general workflow for the synthesis of quinazoline derivatives is illustrated below.
Biological Activity and Drug Development Potential
Quinazoline derivatives are a well-established class of compounds in drug discovery, with many exhibiting potent biological activities. They are particularly recognized as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition
The quinazoline scaffold is a key component of several approved tyrosine kinase inhibitors (TKIs). These drugs typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. While direct evidence for this compound is lacking, its structural similarity to known kinase inhibitors suggests it may also target kinases.
Potential kinase targets for quinazoline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Aurora Kinases [13]
Signaling Pathway Inhibition
The inhibition of kinases like EGFR by quinazoline derivatives can disrupt multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the potential inhibitory effect of a quinazoline compound on the EGFR signaling pathway.
Experimental Protocols
For researchers investigating the biological effects of this compound, the following are standard experimental protocols that can be adapted.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (solubilized in DMSO) and incubate for 48-72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The general workflow for an MTT assay is depicted below.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests a high potential for activity against various cancer-related signaling pathways. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. King Scientific - Building Blocks [kingscientific.com]
- 2. This compound , 97% , 552331-87-0 - CookeChem [cookechem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound | 552331-87-0 [sigmaaldrich.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 1416438-31-7|4-Bromoquinolin-8-amine|4-Bromoquinolin-8-amine|-范德生物科技公司 [bio-fount.com]
- 7. 1416438-31-7 Cas No. | 4-Bromoquinolin-8-amine | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromoquinolin-8-amine | CAS 1416438-31-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 1416438-31-7|4-Bromoquinolin-8-amine|BLD Pharm [bldpharm.com]
- 10. ivychem.com [ivychem.com]
- 11. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
physical and chemical properties of 7-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 7-Bromo-2-methylquinazoline. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and information from closely related analogs to offer a robust resource for research and development activities.
Core Physical and Chemical Properties
This compound, with the CAS Number 552331-87-0, is a halogenated quinazoline derivative.[1] Its fundamental properties are summarized below. While experimental data is sparse, predicted values offer a valuable starting point for experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | Commercial Suppliers[2][3][4][5] |
| Molecular Weight | 223.07 g/mol | Commercial Suppliers[3] |
| Appearance | Off-white to light yellow solid | Predicted[1] |
| Boiling Point | 244.8 ± 22.0 °C | Predicted[1] |
| Density | 1.565 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 4.24 ± 0.70 | Predicted[1] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the quinazoline ring system. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the nine carbons of the quinazoline core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching and bending, C=N and C=C stretching vibrations within the aromatic system, and a C-Br stretching vibration at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7]
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, general synthetic strategies for quinazolines and related heterocyclic systems can be adapted. A plausible approach involves the cyclization of a suitably substituted aminobenzaldehyde or aminoketone with an appropriate nitrogen source.
For instance, a potential synthetic route could be analogous to the Doebner-Miller synthesis of quinolines, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[6]
Below is a generalized workflow for a potential synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the quinazoline scaffold is a well-established pharmacophore in drug discovery.[8] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many quinazoline derivatives are known to exhibit potent anticancer properties, often by inhibiting key enzymes in signaling pathways crucial for cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10]
-
Antimicrobial and Antifungal Activity: The quinazoline nucleus is present in several compounds with demonstrated efficacy against various bacterial and fungal strains.[11]
-
Anti-inflammatory Activity: Certain quinazoline derivatives have been shown to possess significant anti-inflammatory effects.[11]
Given the prevalence of these activities within the quinazoline class, it is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. The bromo-substituent at the 7-position offers a handle for further chemical modification and structure-activity relationship (SAR) studies.
A potential signaling pathway that could be modulated by quinazoline derivatives is the RAS-MAPK pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of quinazoline derivatives, which can be adapted for this compound.
General Synthetic Protocol (Adapted from Doebner-Miller Reaction)[6]
-
Reaction Setup: To a solution of a 4-bromo-2-aminoaryl methyl ketone in a suitable solvent (e.g., ethanol), add a source of the 2-methyl group (e.g., acetaldehyde or its equivalent) and an acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.
General Protocol for Mass Spectrometric Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or electron impact (EI)).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring to observe the molecular ion peak and the characteristic isotopic pattern of the bromine-containing fragments.
References
- 1. 7-BROMO-4-CHLORO-2-METHYLQUINAZOLINE(403850-84-0) 1H NMR [m.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. This compound , 97% , 552331-87-0 - CookeChem [cookechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 7-BROMO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 7-Bromo-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of 7-Bromo-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, a detailed synthesis protocol, and key identifiers.
Core Molecular Data
This compound is a substituted quinazoline derivative. Its core structure consists of a pyrimidine ring fused to a benzene ring, with a bromine atom at the 7th position and a methyl group at the 2nd position.
| Property | Value | Source |
| Molecular Formula | C9H7BrN2 | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2][4] |
| CAS Number | 552331-87-0 | [1][4] |
| MDL Number | MFCD11044811 | [1][2] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point (Predicted) | 244.8 ± 22.0 °C | [4] |
| Density (Predicted) | 1.565 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.24 ± 0.70 | [4] |
Experimental Protocols
Synthesis of this compound [4]
A documented method for the synthesis of this compound involves the reaction of 4-bromo-2-fluorobenzaldehyde with acetamidine.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Acetamidine
-
N,N-dimethylacetamide (DMA)
Procedure:
-
A mixture of 4-bromo-2-fluorobenzaldehyde (1 g, 4.9 mmol) and acetamidine is prepared in N,N-dimethylacetamide (DMA).
-
The reaction mixture is heated to 140°C and allowed to react for 5 hours.
-
Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under vacuum.
-
The resulting crude product is purified by flash column chromatography to yield the final product, this compound.
The reported yield for this specific synthesis was 47 mg (4% yield). The product identity was confirmed by mass spectrometry (ESI), showing a mass-to-charge ratio (m/z) of 223 (M+1)+.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide on the Solubility of 7-Bromo-2-methylquinazoline
Abstract: This technical guide addresses the solubility profile of 7-Bromo-2-methylquinazoline. Due to the absence of specific quantitative solubility data for this compound in publicly accessible literature, this document provides qualitative solubility information inferred from related quinazoline derivatives and outlines a robust, standard experimental protocol for its empirical determination. The guide is intended to equip researchers with the necessary information to effectively handle this compound and to design and execute their own solubility studies.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the quinazoline class. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The physicochemical properties of these compounds, particularly their solubility, are critical parameters that influence their utility in both chemical synthesis and biological assays, as well as their potential for development as therapeutic agents.
Accurate solubility data is fundamental for a wide range of applications, including reaction condition optimization, formulation development, and the design of pharmacokinetic and pharmacodynamic studies. This guide provides a foundational understanding of the solubility of this compound based on available information for structurally related compounds.
Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., mg/mL or molarity) for this compound. However, based on the solvents used in the synthesis and purification of analogous quinazolinone derivatives, a qualitative solubility profile can be inferred.[2] Compounds of this class typically exhibit good solubility in polar aprotic solvents and lower solubility in polar protic and nonpolar solvents.
Table 1: Qualitative Solubility Profile of Quinazoline Derivatives
| Solvent Class | Solvent Name | Expected Solubility | Rationale / Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for storing and testing quinazoline derivatives in biological assays.[1][2] |
| Dimethylformamide (DMF) | Soluble | Frequently used as a reaction solvent for the synthesis of quinazolines, indicating good solubility of the scaffold.[1][2][3] | |
| Acetone | Soluble | Often used in the work-up and purification of related compounds.[2] | |
| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions involving heterocyclic compounds.[1] | |
| Polar Protic | Ethanol | Slightly Soluble | Used for recrystallization of some quinazoline derivatives, suggesting solubility is moderate and temperature-dependent.[3] |
| Methanol | Slightly Soluble | Similar to ethanol, often used in purification steps where complete dissolution is not always required.[2] | |
| Water | Insoluble | Quinazoline derivatives, particularly those with halogen substituents, generally exhibit poor aqueous solubility.[2][4] | |
| Nonpolar | Hexane / Diethyl Ether | Insoluble | Used as anti-solvents or for washing precipitates during synthesis to remove nonpolar impurities, indicating low solubility.[1] |
Note: The information in this table is based on general characteristics of quinazoline derivatives and should be confirmed by experimental measurement for this compound.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, direct experimental measurement is essential. The gravimetric method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a given solvent.[5]
Gravimetric Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed sample containers for evaporation
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection:
-
Carefully draw an accurate and known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.
-
For added certainty, pass the collected supernatant through a syringe filter into a pre-weighed, dry container.[5]
-
-
Solvent Evaporation:
-
Evaporate the solvent from the container under controlled conditions. A vacuum oven at a moderate temperature or a gentle stream of nitrogen gas is recommended to avoid degradation of the compound.
-
Continue evaporation until a constant weight of the dried solid residue is achieved.
-
-
Calculation:
-
Measure the final weight of the container with the dried residue.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.
-
The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[5]
Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Aliquot (mL))
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric solubility determination protocol described above.
References
7-Bromo-2-methylquinazoline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-2-methylquinazoline. The information herein is collated from publicly available data for quinazoline derivatives and established scientific principles for chemical stability. This document is intended to guide researchers in handling and storing this compound to ensure its integrity for experimental use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 552331-87-0 | Chemical Supplier Data |
| Molecular Formula | C₉H₇BrN₂ | Chemical Supplier Data |
| Molecular Weight | 223.07 g/mol | Chemical Supplier Data |
| Appearance | Off-white to light yellow solid | Chemical Supplier Data |
| Boiling Point | 244.8 ± 22.0 °C (Predicted) | Chemical Supplier Data |
| Density | 1.565 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Data |
| pKa | 4.24 ± 0.70 (Predicted) | Chemical Supplier Data |
Stability Profile and Storage Conditions
While specific, long-term stability data for this compound is not extensively published, general guidelines for quinazoline derivatives and related heterocyclic compounds can be applied. The stability of this compound is influenced by temperature, humidity, light, and pH.
Recommended Storage Conditions:
Based on safety data sheets and chemical supplier recommendations for this compound and similar compounds, the following storage conditions are advised to maintain its quality and prevent degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |
| Light | Store in a light-resistant container. | Prevents potential photodegradation. |
| Humidity | Store in a dry, well-ventilated place. Sealed in dry conditions.[1] | Minimizes hydrolysis. |
Potential Degradation Pathways:
Quinazoline derivatives can be susceptible to several degradation pathways under stress conditions. Understanding these can aid in the development of stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
General Forced Degradation Protocol
The following protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can effectively detect and quantify the degradation products.
Workflow for Forced Degradation Studies:
Caption: General workflow for conducting forced degradation studies.
Detailed Methodologies:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration.
-
Incubate the solution at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.
-
Neutralize the samples with 0.1 M hydrochloric acid before analysis. Studies on other quinazolines have shown complete degradation under alkaline conditions.[2]
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time points. Some quinazoline derivatives have shown stability under oxidative conditions.[2]
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).
-
Collect samples at various time points.
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples. Photolytic conditions may lead to a cluster of degradation products.[2]
-
Biological Context and Potential Mechanism of Action
While this compound itself is not extensively characterized in biological systems, the quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, particularly in the development of anticancer agents. Many quinazoline derivatives function as kinase inhibitors, with a prominent target being the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is often implicated in cancer cell proliferation and survival, and where quinazoline-based inhibitors may act.
Caption: Simplified EGFR signaling pathway and the potential site of action for quinazoline-based inhibitors.
Summary and Recommendations
This compound should be handled and stored with care to ensure its stability for research purposes. The primary recommendations are to store it in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere. For in-depth stability analysis, a comprehensive forced degradation study is advised, following the protocols outlined in this guide. The biological activity of this compound is likely to be in the context of kinase inhibition, similar to other quinazoline derivatives. Further experimental work is required to fully elucidate its specific stability profile and biological mechanism of action.
References
The 7-Position of the Quinazoline Ring: A Reactive Hub for Drug Discovery
An In-depth Technical Guide to the Reactivity of 7-Bromoquinazoline
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatility stems from the ability to readily functionalize the bicyclic system at various positions, thereby modulating its physicochemical properties and biological activity. Among these positions, the C-7 position offers a key vector for structural diversification. The presence of a bromine atom at this position provides a reactive handle for a wide array of powerful cross-coupling and substitution reactions, making 7-bromoquinazoline a pivotal intermediate in the synthesis of targeted therapeutics, particularly in oncology.
This technical guide provides a comprehensive overview of the reactivity of the bromine atom at the 7-position of the quinazoline ring. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel quinazoline-based molecules. This document details key synthetic transformations, provides specific experimental protocols, and summarizes quantitative data to facilitate the strategic derivatization of the 7-bromoquinazoline core.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-7 Functionalization
The bromine atom at the 7-position of the quinazoline ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and tolerate a broad range of functional groups, making them indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a robust method for the arylation and heteroarylation of the 7-position of the quinazoline ring, enabling the introduction of diverse substituents that can profoundly influence the molecule's interaction with biological targets.[1][2]
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of the 7-bromoquinazoline with an organoboron reagent, typically a boronic acid or a boronic acid pinacol ester, in the presence of a base.[3][4] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the C-C coupled product and regenerate the active catalyst.[3][4]
Table 1: Suzuki-Miyaura Coupling of 7-Bromoquinazoline Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2 M aq.) | DME | 120 | - | - | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | General Protocol |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 | General Protocol |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2 M aq.) | Propylene Carbonate | 120 | - | Good | [2] |
| 5 | 3-Acetylphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 82 | [1] |
| 6 | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 87 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 7-Bromoquinazoline Derivative [2][5]
To a reaction vessel is added the 7-bromoquinazoline derivative (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.). The vessel is purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water, is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-arylquinazoline.
Experimental Workflow for Suzuki-Miyaura Coupling
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 7-alkynylquinazolines, which are valuable precursors for further transformations and can themselves exhibit interesting biological activities.[6][7]
Reaction Principle: This reaction couples the 7-bromoquinazoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Table 2: Sonogashira Coupling of 7-Bromoquinazoline Derivatives
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF | RT - 80 | 3-12 | 84-98 | [6][8] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 70 | 6 | 85 | General Protocol |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 90 | 8 | 88 | General Protocol |
| 4 | p-Tolylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | - | - | 88 | [6] |
Experimental Protocol: General Procedure for Sonogashira Coupling of 7-Bromoquinazoline [8]
To a dry Schlenk flask under an inert atmosphere are added the 7-bromoquinazoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%). Anhydrous solvent (e.g., THF or DMF) is added to dissolve the solids, followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated to 50-80 °C, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of 7-aminoquinazolines, allowing for the introduction of a wide range of primary and secondary amines.[9][10] This reaction is crucial for developing kinase inhibitors, where an amino linkage at C-7 often serves as a key pharmacophoric element.
Reaction Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine in the presence of a strong, non-nucleophilic base.[11][12] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination of the desired arylamine.
Table 3: Buchwald-Hartwig Amination of 7-Bromoquinazoline Derivatives
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 89 | [10] |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 85 | General Protocol |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 75 | General Protocol |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | THF | 80 | 18 | 82 | General Protocol |
| 5 | 1-(2-Fluorophenyl)piperazine | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | Reflux | - | 88 | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 7-Bromoquinazoline [9][10]
In an oven-dried Schlenk tube, the 7-bromoquinazoline (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-6 mol%) are combined. The base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.) is then added. The tube is sealed, evacuated, and backfilled with an inert gas. The anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF) and the amine (1.1-1.5 equiv.) are added via syringe. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also be employed to displace the bromine at the 7-position, particularly with strong nucleophiles and under forcing conditions. The quinazoline ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack.
Reaction Principle: The SNAr reaction proceeds via an addition-elimination mechanism.[13][14] The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the quinazoline ring. The presence of the electron-withdrawing nitrogen atoms in the quinazoline ring helps to stabilize the negatively charged intermediate, facilitating the reaction.
Table 4: Nucleophilic Aromatic Substitution of 7-Haloquinazolines
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium methoxide | Methanol | Reflux | 12 | Moderate | General Principle |
| 2 | Pyrrolidine | NMP | 150 | 24 | Good | General Principle |
| 3 | Ammonia (aq.) | Ethanol | 180 (sealed tube) | 48 | Low to Moderate | General Principle |
| 4 | Methylamine | - | - | - | 85 |
Experimental Protocol: General Procedure for SNAr of 7-Bromoquinazoline with an Amine
A mixture of 7-bromoquinazoline (1.0 equiv.), the desired amine (2.0-5.0 equiv.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated in a sealed vessel at a high temperature (typically 120-180 °C) for an extended period (12-48 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Biological Context: 7-Substituted Quinazolines in Signaling Pathways
Derivatives of the quinazoline core are particularly prominent as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The C-7 position is a frequent site of modification to enhance potency and selectivity.
EGFR and VEGFR-2 Signaling
Many 7-substituted quinazolines are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis.
EGFR Signaling Pathway
VEGFR-2 Signaling Pathway
ERK/MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical downstream effector of both EGFR and VEGFR-2 signaling. Some 7-substituted quinazolines have been developed as direct inhibitors of components within this cascade, such as ERK1/2.
ERK/MAPK Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 7-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] The quinazoline scaffold is a privileged structure in medicinal chemistry, featured in numerous biologically active compounds and approved drugs.[4] Consequently, the functionalization of the quinazoline core, particularly through the introduction of aryl or heteroaryl substituents, is of significant interest in drug discovery and development.
These application notes provide a detailed guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-methylquinazoline with various boronic acids. The protocols and data presented are compiled from established methodologies for the coupling of analogous brominated quinazoline derivatives, offering a robust starting point for researchers.[4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 2-methyl-7-arylquinazoline product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, and often requires optimization for specific substrates.[1]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromo- and chloro-substituted quinazolines with different arylboronic acids. This data serves as a guideline for the expected outcomes when coupling this compound.
| Entry | Halogenated Quinazoline | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 7-Chloro-4-(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | Na₂CO₃ | DMF/Ethanol | 150 °C, 3 h (Microwave) | 71 | [5] |
| 2 | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | Phenylboronic acid | Pd(OAc)₂ (10), PPh₃ (30) | K₃PO₄ | Dioxane | Reflux | 85 | [4] |
| 3 | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 2-Thiopheneboronic acid | Pd(OAc)₂ (10), PPh₃ (30) | K₃PO₄ | Dioxane | Reflux | 78 | [4] |
| 4 | 4-(N,N-dimethylamino)-6-bromo-2-phenylquinazoline | (4-(1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/H₂O | 115 °C, overnight | High (not specified) | [6] |
| 5 | 6-bromo-2-methylquinazolinone | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2 M aq.) | DME | 120 °C | Not specified | [8] |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be necessary for specific boronic acids.
Protocol 1: Conventional Heating
This protocol is adapted from procedures used for the coupling of other substituted bromoquinazolines.[4][6]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or Pd(PPh₃)₄; 2-10 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos; 4-30 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃; 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with a small amount of water)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M relative to the halide).
-
Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-7-arylquinazoline.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on a procedure for the rapid synthesis of substituted quinazolines and can significantly reduce reaction times.[5]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄; 2.5-5 mol%)
-
Base (e.g., Na₂CO₃; 3.0 equivalents)
-
Solvent mixture (e.g., DMF/Ethanol)
-
Microwave-safe reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and the base (e.g., Na₂CO₃, 3.0 equivalents).
-
Add the arylboronic acid (2.0 equivalents).
-
Add the solvent mixture (e.g., DMF with a small amount of ethanol) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 1-3 hours).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Synthesis of 7-Aryl-2-Methylquinazolines from 7-Bromo-2-Methylquinazoline via Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1] The synthesis of 7-aryl-2-methylquinazolines is of particular interest for developing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for the arylation of heterocyclic halides.[2][3][4] This protocol details the synthesis of 7-aryl-2-methylquinazolines by the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-2-methylquinazoline with various arylboronic acids. The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of reagents.[3]
General Reaction Scheme: The core of this synthesis is the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base.[5] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronate complex, and reductive elimination to form the final product and regenerate the catalyst.[5][6]
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 7-aryl-2-methylquinazolines. The protocol is based on established procedures for Suzuki-Miyaura couplings on heterocyclic systems.[2][5][6]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous 1,4-Dioxane and Water (or DMF/water)
-
Inert Gas: Argon or Nitrogen
-
Reagents for work-up and purification: Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.
General Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Addition of Solvent and Catalyst: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Sparge the resulting mixture with the inert gas for another 10 minutes. Following this, add the palladium catalyst (0.02 - 0.05 equiv).[6]
-
Reaction: Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-2-methylquinazoline product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic properties of the arylboronic acid used. The following table summarizes representative yields for the synthesis of various 7-aryl-2-methylquinazolines under optimized conditions, with yields for similar reactions often ranging from good to excellent.[2]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-7-phenylquinazoline | 88 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2-methylquinazoline | 91 |
| 3 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2-methylquinazoline | 85 |
| 4 | 3-Fluorophenylboronic acid | 7-(3-Fluorophenyl)-2-methylquinazoline | 87 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 7-(4-(Trifluoromethyl)phenyl)-2-methylquinazoline | 82 |
| 6 | Naphthalen-2-ylboronic acid | 2-Methyl-7-(naphthalen-2-yl)quinazoline | 84 |
Table 1: Representative yields for the synthesis of 7-aryl-2-methylquinazolines.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product analysis.
Figure 2: Step-by-step workflow for the synthesis and purification process.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Amination of 7-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 7-Bromo-2-methylquinazoline, a key transformation in the synthesis of diverse bioactive molecules and functional materials. The protocols are based on the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2]
Application Notes
The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of an amino group at the 7-position of the 2-methylquinazoline core can significantly modulate its pharmacological profile. Palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, offers a versatile and efficient method for forging this crucial C-N bond, allowing for the coupling of this compound with a broad array of primary and secondary amines.[3]
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. Modern catalyst systems, often employing bulky and electron-rich biarylphosphine ligands, have significantly expanded the scope and efficiency of this transformation, enabling reactions to proceed under milder conditions with a wide range of substrates.[4][5] For the amination of heteroaryl halides like this compound, the choice of ligand is critical to prevent catalyst deactivation and promote efficient reductive elimination.
These protocols provide a starting point for the development of robust and scalable synthetic routes to novel 7-amino-2-methylquinazoline derivatives. Optimization of the reaction conditions presented here may be necessary for specific amine coupling partners to achieve maximum yield and purity.
Data Presentation: Comparison of Proposed Protocols
The following table summarizes two proposed protocols for the palladium-catalyzed amination of this compound with a representative primary amine (aniline) and a secondary amine (morpholine). These conditions are derived from general procedures for the Buchwald-Hartwig amination of aryl and heteroaryl bromides.[6][7][8]
| Protocol | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12-24 | 80-90 |
Experimental Protocols
Protocol 1: Amination with a Primary Amine (Aniline)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides with primary amines using a xantphos-based catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To the catalyst mixture, add this compound (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-anilino-2-methylquinazoline.
Protocol 2: Amination with a Secondary Amine (Morpholine)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl bromides with secondary amines using a RuPhos-based catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) followed by morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(morpholino)-2-methylquinazoline.
Visualizations
Caption: General experimental workflow for the palladium-catalyzed amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of aminoquinazoline derivatives and their antiproliferative activities against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-Bromo-2-methylquinazoline as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Bromo-2-methylquinazoline as a pivotal intermediate in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitor discovery for cancer therapy. The strategic placement of a bromine atom at the 7-position and a methyl group at the 2-position offers a versatile scaffold for the development of potent and selective therapeutic agents.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound serves as a key building block, where the bromine atom acts as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary synthetic strategy involves the functionalization of the 7-position to generate libraries of 2-methyl-7-arylquinazolines.
Anticancer Agent Synthesis: Kinase Inhibitors
The primary application of this compound is in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer. The bromine at the 7-position is readily displaced by various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, a powerful and widely used carbon-carbon bond-forming reaction. This allows for the introduction of diverse substituents that can interact with the ATP-binding site of kinases.
Targeted Signaling Pathways:
Derivatives of this compound have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these pathways can disrupt downstream signaling cascades responsible for tumor growth and angiogenesis.
Figure 1: Inhibition of the EGFR signaling pathway.
Figure 2: Inhibition of the VEGFR-2 signaling pathway.
Data Presentation: Biological Activity of 2-Methyl-7-arylquinazoline Derivatives
The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of representative 2-methyl-7-arylquinazoline derivatives synthesized from this compound analogues.
| Compound ID | R Group at 7-position | Target Kinase | IC50 (nM) | Antiproliferative IC50 (µM) vs. Cell Line |
| 1 | 4-Methylphenyl | EGFR | 1.63 | HT-29: 0.13 |
| 2 | 4-Methoxyphenyl | VEGFR-2 | 0.85 | MCF-7: 0.56 |
| 3 | 3-Chlorophenyl | PDGFR-β | - | H460: 1.81 |
| 4 | Thiophen-2-yl | EGFR | - | MiaPaCa2: 1.32 |
| 5 | Pyridin-3-yl | VEGFR-2 | - | - |
Note: The data presented is a compilation from various sources on analogous 2,7-disubstituted quinazolines and serves as a representation of the potential activities of derivatives of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%) followed by the degassed solvent system (1,4-Dioxane/H₂O, 4:1).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-methyl-7-arylquinazoline.
Expected Yields:
Yields for Suzuki-Miyaura coupling reactions are typically in the range of 60-95%, depending on the specific arylboronic acid used and the optimization of reaction conditions.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the in vitro antiproliferative activity of the synthesized 2-methyl-7-arylquinazoline derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic functionalization, particularly through Suzuki-Miyaura cross-coupling, provides a robust platform for the synthesis of novel kinase inhibitors with potential applications in cancer therapy. The protocols and data presented herein offer a foundational guide for researchers in the design, synthesis, and evaluation of new therapeutic agents based on this privileged quinazoline scaffold.
Application Notes and Protocols for the Preparation and Anticancer Screening of 7-Bromo-2-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with potent pharmacological activities.[1] In oncology, quinazoline derivatives have been successfully developed as inhibitors of key signaling proteins, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1][2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and are used in the treatment of non-small-cell lung cancer.[3]
The functionalization of the quinazoline ring allows for the fine-tuning of a compound's biological activity. The introduction of a bromine atom, specifically at the 7-position, can modulate the molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity to target proteins. The 2-methyl substitution provides a simple yet important structural feature. This document provides detailed protocols for the synthesis of 7-Bromo-2-methylquinazoline derivatives and their subsequent evaluation as potential anticancer agents through in vitro cytotoxicity screening.
Experimental Workflow
The overall process for synthesizing and evaluating this compound derivatives involves a multi-step workflow from chemical synthesis to biological screening. This process includes the synthesis of the target compound, its purification and characterization, followed by a series of in vitro assays to determine its cytotoxic effects and potential mechanism of action.
Protocols: Synthesis of this compound Derivatives
A plausible synthetic route to this compound starts from 2-amino-4-bromobenzonitrile. The synthesis involves an initial acylation followed by a cyclization step.
Step 1: Synthesis of N-(5-bromo-2-cyanophenyl)acetamide (Intermediate)
This step involves the acetylation of the amino group of 2-amino-4-bromobenzonitrile.
Materials:
-
2-amino-4-bromobenzonitrile
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separating funnel
Procedure:
-
Dissolve 2-amino-4-bromobenzonitrile (1 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separating funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-bromo-2-cyanophenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Cyclization to this compound
This step involves the intramolecular cyclization of the acetamide intermediate to form the quinazoline ring.
Materials:
-
N-(5-bromo-2-cyanophenyl)acetamide
-
Hydrogen peroxide (H₂O₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-(5-bromo-2-cyanophenyl)acetamide (1 equivalent) in DMSO.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add hydrogen peroxide (30% aqueous solution) to the stirred mixture at room temperature.
-
Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound derivative.
-
Purify the product by column chromatography on silica gel.
Protocols: Anticancer Screening
The primary screening of newly synthesized compounds typically involves evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer)[6][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivative (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT reagent to each well for a final concentration of approximately 0.5 mg/mL.[4][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if possible.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
While specific data for this compound derivatives is not yet widely published, the following table summarizes the cytotoxic activities (IC₅₀ values) of structurally related 6-bromoquinazoline derivatives against common cancer cell lines. This data serves as a benchmark for the potential efficacy of the newly synthesized compounds.[6][7]
| Compound ID | Substitution | Cell Line (Cancer Type) | IC₅₀ (µM)[6][7] |
| Cisplatin (Control) | - | MCF-7 (Breast) | > 46.6 |
| Cisplatin (Control) | - | SW480 (Colon) | 12.5 |
| Compound 5b | 6-Bromo, 2-(3-fluorophenyl)amino | MCF-7 (Breast) | 0.53 |
| Compound 5b | 6-Bromo, 2-(3-fluorophenyl)amino | SW480 (Colon) | 1.95 |
| Compound 5a | 6-Bromo, 2-phenylamino | MCF-7 (Breast) | 4.3 |
| Compound 5a | 6-Bromo, 2-phenylamino | SW480 (Colon) | 11.4 |
| Compound 5c | 6-Bromo, 2-(4-fluorophenyl)amino | MCF-7 (Breast) | 2.5 |
| Compound 5c | 6-Bromo, 2-(4-fluorophenyl)amino | SW480 (Colon) | 10.2 |
Note: The data presented is for 6-bromo-2-anilinoquinazoline derivatives, which are structurally analogous to the target compounds. This information is intended to provide a reference point for expected activity ranges.
Postulated Mechanism of Action
Quinazoline derivatives frequently exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[10] The most common target is the Epidermal Growth Factor Receptor (EGFR).[11][12]
Inhibition of the EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intrinsic tyrosine kinase activity.[11] This leads to autophosphorylation and the initiation of downstream signaling cascades (e.g., RAS/MAPK, PI3K/Akt) that promote cell growth, proliferation, and survival.[3][12] Many quinazoline-based inhibitors are designed to compete with ATP at its binding site within the EGFR kinase domain, thereby blocking the entire downstream pathway and leading to cell cycle arrest and apoptosis.[3][11]
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Quinazoline Core via the 7-Bromo Substituent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the quinazoline core at the 7-position, starting from the versatile 7-bromoquinazoline intermediate. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 7-bromo substituent serves as a key handle for introducing diverse chemical moieties through various modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction to the Functionalization of 7-Bromoquinazoline
The bromine atom at the 7-position of the quinazoline ring is amenable to a variety of palladium-catalyzed and copper-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing access to a wide array of 7-substituted quinazoline derivatives. The choice of reaction depends on the desired functionality to be introduced. This document will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: For the synthesis of 7-aminoquinazoline derivatives.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Ullmann Condensation: For the synthesis of 7-aryloxy or 7-arylthio quinazolines.
The functionalization at the 7-position has been shown to be crucial for the biological activity of several quinazoline-based inhibitors of key signaling pathways implicated in diseases such as cancer.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.
Application: Introduction of aryl, heteroaryl, and vinyl substituents at the 7-position of the quinazoline core. These modifications can significantly impact the pharmacological properties of the molecule.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 7-bromoquinazoline (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted quinazoline.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75-95 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 8 | 80-98 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 85-99 |
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.
Application: Synthesis of 7-amino, 7-alkylamino, and 7-arylamino quinazolines, which are important pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine 7-bromoquinazoline (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 1.2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 70-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 75-95 |
| Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | THF | 80 | 24 | 65-85 |
Catalytic Cycle for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Application: Introduction of alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk tube, add 7-bromoquinazoline (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or Et₃N) and a suitable base (e.g., Et₃N or DIPA).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (1-12 hours), as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | 25 | 6 | 80-95 |
| Pd(OAc)₂ (2) | CuI (1) | DIPA | DMF | 50 | 4 | 75-90 |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Et₃N | 60 | 2 | 85-98 |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Application: Introduction of vinyl and substituted vinyl groups at the 7-position.
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealable reaction vessel, combine 7-bromoquinazoline (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).
-
Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the vessel and heat the reaction mixture to 80-140 °C for 6-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Conditions for Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 12 | 60-85 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 120 | 8 | 65-90 |
| Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 55-80 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-O and C-S bonds, typically catalyzed by copper.
Application: Synthesis of 7-aryloxy and 7-arylthio quinazolines.
Experimental Protocol: General Procedure for Ullmann Condensation
-
To a reaction flask, add 7-bromoquinazoline (1.0 equiv.), the phenol or thiol (1.1-1.5 equiv.), a copper catalyst (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a high-boiling polar solvent (e.g., DMF, DMSO, or NMP).
-
Heat the reaction mixture to 100-160 °C for 12-48 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride (for phenols) or dilute acid (for thiols) and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Data Presentation: Representative Conditions for Ullmann Condensation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 120 | 24 | 50-75 |
| Cu₂O (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2) | NMP | 140 | 18 | 60-80 |
| CuI (20) | - | K₃PO₄ (3) | DMF | 150 | 36 | 45-70 |
Biological Applications and Signaling Pathways
7-Substituted quinazoline derivatives have been identified as potent inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Inhibition of the EGFR Signaling Pathway
Many quinazoline-based drugs, such as gefitinib and erlotinib, target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Functionalization at the 7-position can influence the binding affinity and selectivity of these inhibitors.
Inhibition of the PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is another critical signaling cascade in cancer. Some 7-substituted quinazolines have shown inhibitory activity against PI3K.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is involved in inflammation and cancer. Certain 4-aminoquinazoline derivatives have demonstrated inhibitory effects on this pathway.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Bromo-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The functionalization of this core structure is of paramount importance in medicinal chemistry for the modulation of pharmacological properties. 7-Bromo-2-methylquinazoline serves as a versatile building block, allowing for the introduction of various substituents at the 7-position through nucleophilic aromatic substitution (SNAr) reactions or, more commonly, through transition-metal-catalyzed cross-coupling reactions. These transformations enable the synthesis of diverse libraries of compounds for drug discovery and development.
This document provides detailed protocols for the substitution of the bromine atom in this compound with amine, alcohol, and thiol nucleophiles. The primary methods covered are the Palladium-Catalyzed Buchwald-Hartwig Amination for C-N bond formation and the Copper-Catalyzed Ullmann Condensation for C-O and C-S bond formation. These methods are widely employed due to their broad substrate scope and functional group tolerance.
Reaction Overview
The substitution at the 7-position of the quinazoline ring is generally facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atoms, which activates the aryl bromide towards nucleophilic attack. While classical SNAr reactions can occur under harsh conditions, modern cross-coupling methods offer milder and more efficient alternatives.
Caption: General scheme for the substitution on this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the nucleophilic substitution on this compound based on established protocols for similar aryl bromides.[1] Yields are highly dependent on the specific nucleophile, catalyst system, and optimization of reaction conditions.
Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
| Entry | Amine Nucleophile | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85 - 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 75 - 90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 80 - 92 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | THF | 80 | 70 - 85 |
Table 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)
| Entry | Alcohol/Phenol Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 60 - 80 |
| 2 | 4-Methoxyphenol | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 130 | 65 - 85 |
| 3 | Sodium Methoxide | CuI (15) | None | NaOMe (1.5) | NMP | 140 | 50 - 75 |
Table 3: Copper-Catalyzed S-Arylation (Ullmann-type Reaction)
| Entry | Thiol Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Thiophenol | CuI (10) | None | K₃PO₄ (2.0) | DMF | 110 | 70 - 88 |
| 2 | Ethanethiol | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Dioxane | 100 | 60 - 80 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for the C-N bond formation between this compound and morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound to the tube.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methyl-7-morpholinoquinazoline.
Caption: Workflow for the Buchwald-Hartwig amination protocol.
Protocol 2: Copper-Catalyzed Ullmann Condensation with Phenol
This protocol provides a general method for the synthesis of diaryl ethers from this compound and phenol.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenol (1.5 mmol, 1.5 equiv.)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried sealed tube containing a magnetic stir bar, add this compound, phenol, CuI, L-Proline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (repeat this cycle three times).
-
Add anhydrous DMSO via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-methyl-7-phenoxyquinazoline.
Caption: Workflow for the Copper-Catalyzed Ullmann Condensation.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium and copper catalysts can be toxic and should be handled with care.
-
Bases such as NaOtBu are corrosive and moisture-sensitive.
-
High-boiling polar solvents like DMF and DMSO have specific handling and disposal requirements.
-
Reactions in sealed tubes can build up pressure and should be handled with appropriate caution.
References
Application of 7-Bromo-2-methylquinazoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous kinase inhibitors developed for targeted cancer therapy. The versatile nature of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against a range of protein kinases. 7-Bromo-2-methylquinazoline is a key starting material for the synthesis of a diverse library of kinase inhibitors, offering a reactive handle at the 7-position for the introduction of various functionalities via cross-coupling reactions, while the 2-methyl group can influence the molecule's steric and electronic properties. Subsequent modification at the 4-position allows for the introduction of aniline derivatives, a common feature in many potent kinase inhibitors that target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel kinase inhibitors. It includes a proposed synthetic pathway, detailed experimental procedures, and a summary of the biological activities of analogous compounds. Additionally, it outlines the key signaling pathways targeted by these inhibitors.
Targeted Signaling Pathways
Quinazoline-based inhibitors are frequently designed to target key kinases involved in cancer cell proliferation, survival, and angiogenesis. The primary targets for the inhibitors synthesized from this compound are EGFR and VEGFR.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular kinase domain.[1][2] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5] Small molecule inhibitors that compete with ATP for binding to the EGFR kinase domain can effectively block these downstream signals.
Caption: EGFR Signaling Pathway Leading to Cell Proliferation and Survival.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[6] This process is crucial for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[7] Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[8][9] Inhibition of VEGFR-2 kinase activity can block angiogenesis, thereby starving the tumor and inhibiting its growth.
Caption: VEGFR-2 Signaling Pathway Promoting Angiogenesis.
Proposed Synthetic Pathway for Kinase Inhibitors
The synthesis of potent kinase inhibitors from this compound can be achieved through a two-step process. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety at the 7-position. The second step is a nucleophilic aromatic substitution (SNAr) at the 4-position with a substituted aniline. This modular approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and can be adapted for the synthesis of kinase inhibitors from this compound.
Protocol 1: Synthesis of 7-Bromo-4-chloro-2-methylquinazoline
This initial step is crucial for activating the 4-position for subsequent nucleophilic substitution.
Materials:
-
7-Bromo-2-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) as solvent
Procedure:
-
To a stirred suspension of 7-Bromo-2-methylquinazolin-4(3H)-one (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (3.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-Bromo-4-chloro-2-methylquinazoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 7-Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the 7-position of the quinazoline core.
Materials:
-
7-Bromo-4-chloro-2-methylquinazoline (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water)
Procedure:
-
In a reaction vessel, combine 7-Bromo-4-chloro-2-methylquinazoline, the aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 7-aryl/heteroaryl-4-chloro-2-methylquinazoline intermediate.
Protocol 3: Nucleophilic Aromatic Substitution at the 4-Position
This final step introduces the substituted aniline moiety to generate the target kinase inhibitor.
Materials:
-
7-Aryl/heteroaryl-4-chloro-2-methylquinazoline (1.0 eq)
-
Substituted aniline (1.1-1.5 eq)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Acid catalyst (optional, e.g., HCl in isopropanol)
Procedure:
-
Dissolve the 7-aryl/heteroaryl-4-chloro-2-methylquinazoline in the chosen solvent in a reaction flask.
-
Add the substituted aniline to the solution.
-
If an acid catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux (80-120 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-anilino-7-aryl-2-methylquinazoline kinase inhibitor.[2][3]
Data Presentation: Biological Activity of Analogous Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative 7-substituted-4-anilinoquinazoline derivatives against key kinases. This data, based on published literature for analogous compounds, provides a benchmark for the expected potency of novel inhibitors synthesized from this compound.[10][11]
| Compound ID | R (7-position substituent) | R' (Aniline substituent) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| A-1 | Phenyl | 3-ethynyl | 15 | 25 |
| A-2 | 3-Pyridyl | 3-chloro-4-fluoro | 8 | 18 |
| A-3 | 4-Morpholinophenyl | 3-ethynyl | 22 | 45 |
| B-1 | Phenyl | H | 50 | 75 |
| B-2 | 3-Pyridyl | 3-ethynyl | 12 | 30 |
| B-3 | 4-Morpholinophenyl | 3-chloro-4-fluoro | 5 | 12 |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic functionalization at the 7-position via Suzuki-Miyaura cross-coupling, followed by nucleophilic aromatic substitution at the 4-position, provides a robust and modular approach to generate a diverse range of potent EGFR and VEGFR-2 inhibitors. The detailed protocols and understanding of the targeted signaling pathways provided in this document are intended to facilitate the research and development of new targeted therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for a Compound Library Based on the 7-Bromo-2-methylquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of a compound library derived from the 7-Bromo-2-methylquinazoline scaffold. This scaffold is a key starting point for the development of novel kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a crucial player in various cancers. The protocols detailed below outline the synthetic diversification of the scaffold and the subsequent screening for biological activity.
Introduction to the this compound Scaffold
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved anticancer drugs like gefitinib and erlotinib.[1][2] The presence of a bromine atom at the 7-position of the 2-methylquinazoline core offers a versatile handle for introducing molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline scaffold to identify potent and selective inhibitors of therapeutic targets. The methyl group at the 2-position can also contribute to favorable interactions within the target's binding site.[3]
Synthetic Strategy: Diversification via Cross-Coupling Reactions
To generate a library of compounds from the this compound scaffold, two powerful palladium-catalyzed cross-coupling reactions are employed: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These methods are well-established for their broad substrate scope and functional group tolerance.[6][7]
Protocol 1: Synthesis of 7-Aryl-2-methylquinazolines via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acids (diverse selection)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the respective arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-methylquinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 7-Amino-2-methylquinazolines via Buchwald-Hartwig Amination
This protocol details the coupling of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amines (diverse selection)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene, followed by this compound (1.0 eq), the respective amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified 7-amino-2-methylquinazoline derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthetic Library Summary
The following table summarizes hypothetical yields for a representative set of synthesized compounds.
| Compound ID | R Group | Coupling Reaction | Yield (%) |
| QL-001 | Phenyl | Suzuki-Miyaura | 85 |
| QL-002 | 4-Methoxyphenyl | Suzuki-Miyaura | 82 |
| QL-003 | 3-Pyridyl | Suzuki-Miyaura | 75 |
| QL-004 | Morpholino | Buchwald-Hartwig | 78 |
| QL-005 | Piperidinyl | Buchwald-Hartwig | 80 |
| QL-006 | Aniline | Buchwald-Hartwig | 72 |
Biological Evaluation: Screening for EGFR Kinase Inhibition
Quinazoline derivatives are well-known inhibitors of EGFR tyrosine kinase.[8][9][10] Therefore, the synthesized compound library will be screened for its ability to inhibit EGFR activity.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.[11]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 96-well plate, add 2.5 µL of the test compound solution or DMSO (as a control).
-
Add 5 µL of a mixture containing the EGFR enzyme and the Poly(Glu,Tyr) substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: EGFR Inhibition Screening Results
The following table presents hypothetical IC₅₀ values for the representative compounds.
| Compound ID | EGFR IC₅₀ (nM) |
| QL-001 | 150 |
| QL-002 | 85 |
| QL-003 | 210 |
| QL-004 | >1000 |
| QL-005 | 850 |
| QL-006 | 95 |
Visualizations
Caption: Synthetic workflow for the diversification of the this compound scaffold.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpcat.com [ijpcat.com]
- 9. brieflands.com [brieflands.com]
- 10. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 7-Bromo-2-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents. The core quinazoline structure serves as a versatile scaffold for the development of therapeutic agents by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the quinazoline ring is anticipated to modulate the compound's physicochemical properties and biological efficacy.
The evaluation of the cytotoxic potential of novel 7-Bromo-2-methylquinazoline derivatives is a critical first step in the drug discovery and development pipeline. This document provides detailed protocols for standard in vitro cytotoxicity assays, namely the MTT and LDH assays, which are commonly employed to assess the cytotoxic effects of chemical compounds on cultured cancer cell lines.
While extensive cytotoxicity data for a broad range of this compound derivatives is not yet widely available in the public domain, the data from structurally related brominated quinazoline compounds can provide valuable insights and a basis for comparison. Researchers are encouraged to utilize the provided protocols to generate specific data for their compounds of interest.
Data Presentation: Cytotoxicity of Structurally Related Brominated Quinazoline Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various brominated quinazoline derivatives against a panel of human cancer cell lines. This data is intended to serve as a reference for researchers working with this compound derivatives.
Table 1: Cytotoxicity (IC50 in µM) of Various Brominated Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 6-Bromo quinazoline derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib[1] |
| 6-Bromo quinazoline derivative 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib[1] |
| 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one (analogue) | MDA-MB-231 (Breast) | Varies with substituents | Geftinib[2] |
| 7-(4-bromo-2-hydroxybenzylidene) | MDA-MB-231 (Breast) | 8.79 | Paclitaxel[3] |
| 6,8-dibromo-2-arylquinazolinone 1f | MCF-7, A549, SKOV3 | Potent Activity | Cisplatin[4] |
| 6,8-dibromo-2-arylquinazolinone 1g | MCF-7, A549, SKOV3 | Potent Activity | Cisplatin[4] |
Table 2: Bioactivity Comparison of Brominated Quinazolinone Analogues
| Compound | CDK2 IC50 (µM) | MRSA MIC (µg/mL) | COX-2 Inhibition (%) |
| 7-Bromo-2,5-dimethyl-3H-quinazolin-4-one | 0.18 | 32 | 89 |
| 6-Bromo-2-methyl-3H-quinazolin-4-one | 0.44 | 64 | 62 |
| 2-Methyl (no Br) | 1.15 | 128 | 41 |
| Parent quinazolinone | 2.30 | 256 | 28 |
| (Data adapted from Smolecule)[5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microtiter plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the complete culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve of compound concentration versus percentage of cell viability.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the this compound derivatives.
-
It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.
-
Blank Control: Medium only.
-
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix the contents.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
-
Determine the IC50 value by plotting a dose-response curve of compound concentration versus percentage of cytotoxicity.
-
Mandatory Visualizations
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 7-bromo-2,5-dimethyl-3H-quinazolin-4-one [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 7-Bromo-2-methylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-2-methylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki-Miyaura coupling of this compound?
A1: For a reliable starting point, we recommend using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, an inorganic base like K₂CO₃ or Cs₂CO₃, and a solvent system of 1,4-dioxane and water. The reaction is typically heated to between 80-110 °C and monitored for completion.
Q2: Which factors have the most significant impact on the yield and reaction time?
A2: The choice of catalyst, ligand, base, and solvent system are all critical.[1] Temperature and reaction time are also essential parameters to optimize. For instance, lower temperatures may decrease the yield or require longer reaction times.[2] The purity of all reagents and the maintenance of an inert atmosphere are crucial for a successful reaction.[3]
Q3: How can I minimize the formation of side products like homocoupled boronic acid or protodeboronation?
A3: Homocoupling of the boronic acid can be minimized by adjusting the stoichiometry and ensuring a controlled addition of the boronic acid. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially with electron-deficient boronic acids.[4] This can be mitigated by using milder bases such as K₃PO₄ or KF and ensuring anhydrous conditions where possible, as water can be a proton source.[4]
Q4: Is it necessary to use degassed solvents and an inert atmosphere?
A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be rapidly deactivated, leading to the formation of palladium black and a stalled reaction.[3] Thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the experiment is crucial for catalyst stability and reproducibility.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to oxygen.[3] | Ensure all solvents are properly degassed. Use fresh, high-quality palladium catalysts and ligands. Consider using more robust pre-catalysts.[6] |
| Inappropriate Base: The base may be too weak, insoluble, or not suitable for the specific substrate combination.[3] | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be intertwined with the solvent system.[1] | |
| Poor Reagent Quality: Impurities in the this compound or the boronic acid can interfere with the catalyst. Boronic acids can also degrade over time.[3] | Use high-purity starting materials. Check the quality of the boronic acid, as they can be unstable. | |
| Reaction Stalls (Incomplete Conversion) | Catalyst Deactivation: The active Pd(0) species may be precipitating as palladium black.[3] | Consider using a more robust catalyst system or slightly lower reaction temperatures. Ensure rigorous exclusion of oxygen. |
| Reagent Insolubility: The starting material, intermediate, or product may be precipitating out of the solution. | Try a different solvent system to improve solubility. The use of co-solvents can be beneficial. | |
| Formation of Significant Byproducts | Protodeboronation: The boronic acid is being replaced by a hydrogen atom. | Use a milder base (e.g., K₃PO₄, KF) and consider running the reaction under anhydrous conditions if possible.[4] |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid are coupling together. | Adjust the stoichiometry of the reactants. Sometimes, a slower addition of the boronic acid can help. |
Data Presentation: Recommended Reaction Conditions
The following tables summarize common starting conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.
Table 1: Recommended Catalyst and Base Combinations
| Catalyst | Ligand (if applicable) | Recommended Bases |
| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ |
| Pd(dppf)Cl₂ | - | K₂CO₃, K₃PO₄ |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ |
Table 2: Common Solvents and Temperature Ranges
| Solvent System | Typical Ratio (v/v) | Temperature Range (°C) |
| 1,4-Dioxane / Water | 4:1 to 5:1 | 80 - 110 |
| Toluene / Ethanol / Water | Varies | 80 - 110 |
| DMF / Water | 50:10 | Can be used for microwave heating up to 175 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Bromo-2-methylquinazoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-2-methylquinazoline and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound derivatives and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery after Column Chromatography | Compound insolubility: The derivative may have poor solubility in the chosen eluent, leading to precipitation on the column. Strong adsorption to silica gel: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel. Compound volatility: The derivative may be co-evaporating with the solvent during fraction processing. | Solvent selection: Test the solubility of your crude product in various solvents before chromatography. A small amount of a more polar solvent like methanol or isopropanol in the eluent can improve solubility. Deactivate silica gel: Prepare a slurry of silica gel with the eluent containing a small amount of triethylamine (0.1-1%) to neutralize acidic sites. Use alternative stationary phases: Consider using alumina (neutral or basic) as the stationary phase. Careful solvent removal: Use a rotary evaporator at a moderate temperature and vacuum to avoid loss of a volatile product. |
| Product Discoloration (Yellow, Brown, or Pinkish Tinge) | Oxidation: Quinazoline derivatives can be susceptible to air oxidation, especially when exposed to light and heat. Residual acidic or basic impurities: Traces of acid or base from the synthesis can cause degradation and color formation. Colored impurities from starting materials: Impurities in the initial reactants may carry through to the final product. | Inert atmosphere: Perform purification steps under an inert atmosphere (nitrogen or argon) if possible. Use of activated charcoal: Add a small amount of activated charcoal to a solution of the crude product, heat briefly, and then filter through celite to remove colored impurities. Be aware that this may reduce the overall yield.[1] Thorough washing: Ensure the crude product is thoroughly washed to remove any residual acids or bases before further purification. |
| Difficulty in Achieving High Purity (>98%) | Closely related impurities: Structural analogs or isomers formed during the synthesis can be difficult to separate by standard chromatography. Persistent solvent residues: Solvents like DMSO or DMF used in the reaction or for solubilization can be difficult to remove completely. | Optimize chromatography: Use a shallower solvent gradient in your column chromatography for better separation. Consider using a high-performance liquid chromatography (HPLC) system for preparative purification. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures to selectively crystallize the desired product. Solvent removal techniques: After purification, dissolve the product in a volatile solvent like dichloromethane or ethyl acetate and re-evaporate to azeotropically remove high-boiling point solvent residues. Lyophilization can also be effective if the compound is soluble in water or a suitable solvent. |
| Oiling Out During Recrystallization | Inappropriate solvent choice: The compound is too soluble in the chosen solvent, or the cooling process is too rapid. Presence of impurities: Impurities can lower the melting point of the mixture and prevent crystallization. | Solvent system adjustment: Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add an anti-solvent in which it is poorly soluble until turbidity is observed, then heat to redissolve and cool slowly. Slower cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath. Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent level to induce crystal nucleation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities often arise from unreacted starting materials or by-products. If synthesizing from a 2-amino-4-bromobenzonitrile precursor, you might find residual starting material. In syntheses involving cyclization, incomplete cyclization can lead to acyclic intermediates. Over-bromination or side reactions on the methyl group are also possibilities depending on the synthetic route.
Q2: My this compound derivative is poorly soluble in common chromatography solvents. What can I do?
A2: For column chromatography, you can try adsorbing your crude material onto a small amount of silica gel or celite from a solvent in which it is soluble (e.g., dichloromethane or methanol). After evaporating the solvent, the dry powder can be loaded onto the column. Alternatively, using a stronger solvent system, such as a gradient including methanol or isopropanol, may help.
Q3: Is there a general solvent system that works well for the column chromatography of these derivatives?
A3: A good starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the specific derivative and the impurities present. For more polar derivatives, a gradient of methanol in dichloromethane can be effective.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed by a combination of techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is an excellent method for quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound.
Q5: Are this compound derivatives stable for long-term storage?
A5: While specific stability data is not widely available, quinazoline derivatives are generally stable when stored in a cool, dark, and dry place.[2] For long-term storage, it is advisable to store the solid material under an inert atmosphere (argon or nitrogen) to prevent potential oxidation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. If your compound is prone to sticking, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the least polar solvent system, gradually increasing the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines a general method for purifying this compound derivatives by recrystallization.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent(s) (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes, or mixtures)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common recrystallization solvents include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Data Presentation
Table 1: Comparison of Purification Techniques for Bromo-heterocyclic Compounds
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% (for suitable compounds) | Cost-effective, scalable, yields highly pure crystalline product. | Not suitable for all compounds (e.g., oils), can have lower yields, requires finding a suitable solvent.[4] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | 95-99% | Versatile, can separate complex mixtures. | Can be time-consuming and solvent-intensive, potential for compound decomposition on the stationary phase.[4] |
| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds. | >99.5% | High resolution and efficiency, automated. | Expensive equipment and solvents, limited sample loading capacity.[4] |
Mandatory Visualizations
EGFR Signaling Pathway
Many this compound derivatives are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. 1432375-67-1|7-Bromo-2-methylquinazolin-4-amine|BLD Pharm [bldpharm.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in the synthesis of 7-Bromo-2-methylquinazoline
Welcome to the technical support center for the synthesis of 7-Bromo-2-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low to No Product Yield
Q: I am attempting the synthesis of this compound from 4-Bromo-2-fluorobenzaldehyde and acetamidine and observing a very low yield, or no product at all. What are the likely causes and how can I improve the outcome?
A: A low yield in this synthesis is a common issue, with some reported procedures yielding as little as 4%.[1] Several factors can contribute to this, including suboptimal reaction conditions and the occurrence of side reactions.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion under the specified conditions.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.
-
Elevate Temperature: Carefully increasing the reaction temperature may drive the reaction forward. However, be aware that excessively high temperatures can promote side reactions. A temperature screen to find the optimal balance is recommended.
-
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Hydrolysis of Acetamidine: Acetamidine is susceptible to hydrolysis, especially in the presence of water. Ensure all reactants and solvents are anhydrous.
-
Dehalogenation: The bromine substituent may be removed through a dehalogenation side reaction. This can sometimes be influenced by the choice of base and solvent.
-
Formation of Intermediates: The reaction proceeds through several intermediates. Suboptimal conditions may lead to the accumulation of a stable, unreactive intermediate.
-
-
-
Suboptimal Reagents and Solvents: The purity and choice of your reagents and solvent are critical.
-
Troubleshooting:
-
Reagent Purity: Use high-purity starting materials. Impurities can interfere with the reaction.
-
Solvent Choice: While N,N-dimethylacetamide (DMA) has been used, other high-boiling point aprotic solvents like Dimethyl Sulfoxide (DMSO) or sulfolane could be explored. The choice of solvent can significantly influence reaction rates and side product formation.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude this compound shows multiple spots on TLC, indicating the presence of several impurities. What are these impurities and how can I minimize their formation?
A: The impurities likely arise from the side reactions mentioned above. Identifying the exact nature of these byproducts is key to mitigating their formation.
Potential Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time and/or temperature. Ensure proper stoichiometry of reactants. |
| Hydrolysis Products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dehalogenated Product (2-methylquinazoline) | Reductive side reactions. | Optimize the base and solvent system. Avoid overly harsh reaction conditions. |
| Polymeric Materials | High reaction temperatures or concentrations. | Optimize the reaction temperature and concentration. Consider a semi-batch process where one reactant is added slowly to control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic method for this compound?
Q2: What are the optimal conditions for purifying crude this compound?
A2: The two most effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture to achieve good separation between the product and impurities.
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for bromo-substituted heterocyclic compounds include ethanol/water, methanol/acetone, or toluene.[2] Experiment with small amounts of the crude product to find the most suitable solvent or solvent pair.
-
Q3: Can I use a different starting material instead of 4-Bromo-2-fluorobenzaldehyde?
A3: Yes, alternative starting materials can be used. For instance, 2-amino-4-bromobenzaldehyde can be reacted with reagents like N-acetyl-β-aminosulfones or subjected to condensation with acetaldehyde derivatives. The choice of starting material will depend on commercial availability, cost, and the desired reaction pathway. Each route will require its own optimization of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromo-2-fluorobenzaldehyde and Acetamidine (Low Yield Example)
This protocol is based on a reported synthesis and is known to have a low yield, serving as a baseline for optimization.[1]
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Acetamidine
-
N,N-dimethylacetamide (DMA), anhydrous
Procedure:
-
In a reaction vessel, combine 4-bromo-2-fluorobenzaldehyde (1.0 g, 4.9 mmol) and acetamidine.
-
Add N,N-dimethylacetamide (DMA).
-
Heat the mixture to 140 °C and maintain for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under vacuum.
-
Purify the crude product by flash column chromatography.
Expected Yield: ~4%[1]
Protocol 2: General Procedure for Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound, highlighting potential side reactions.
Caption: A workflow for troubleshooting low yield and impurity issues in the synthesis.
References
Technical Support Center: Synthesis of 7-Bromo-2-methylquinazoline
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-Bromo-2-methylquinazoline. The information is structured in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, helping users diagnose and resolve issues to improve reaction outcomes.
Question 1: I am observing a very low or no yield of the desired this compound. What are the potential causes and solutions?
Answer: Low or nonexistent yield is a frequent issue in heterocyclic synthesis, often stemming from several factors. A systematic evaluation of your experimental setup is key to identifying the cause.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Many classical quinazoline syntheses require high temperatures (over 120°C) to overcome activation energy barriers.[1][2] Conversely, some modern catalytic methods may perform better under milder conditions. Consider performing small-scale reactions at various temperatures (e.g., 50°C, 80°C, 120°C) to determine the optimal setting.[2]
-
Reaction Time: Synthesis times can range from a few hours to over 24 hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and check for the consumption of starting materials.[1]
-
Solvent: The solvent can significantly influence reactant solubility, reaction rates, and intermediate stability.[2] Common solvents for quinazoline synthesis include ethanol, toluene, and DMF.[1] In some cases, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents are less effective.[2]
-
-
Poor Quality of Starting Materials: Impurities in reactants, such as the 2-amino-4-bromobenzonitrile or the methyl source, can introduce side reactions that reduce product yield.[2] Always verify the purity of starting materials via NMR, GC-MS, or melting point analysis before beginning the synthesis.[2]
-
Presence of Moisture: Many reagents used in this synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of sensitive reagents and intermediates.[3]
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount. Using a fresh batch of catalyst and ensuring it is not poisoned by impurities in the reagents or solvent can significantly impact the outcome.[2]
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[2]
-
Incomplete Cyclization: A common issue is the formation of an intermediate, uncyclized product. This can often be addressed by extending the reaction time or increasing the reaction temperature.[3]
-
Alternative Reaction Pathways: The Niementowski reaction, a classic method for quinazoline synthesis, can sometimes lead to side products, particularly with substituted anthranilic acids.[3]
-
Minimizing Side Products: Optimizing stoichiometry and the order of reagent addition can help favor the desired reaction pathway. A slow, controlled addition of a reactive reagent can sometimes prevent the formation of undesired byproducts.
Question 3: I am struggling with the purification of the crude product. What are the recommended methods?
Answer: Effective purification is essential to obtain a high-purity final product. Significant product loss can occur during workup and purification.[4]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[2] Ethanol is often a good starting point for recrystallizing quinazoline derivatives.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard method.[5]
-
Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2][6]
-
Product Adsorption: Quinazolines can sometimes irreversibly adsorb to silica gel, leading to low recovery.[2] To mitigate this, you can deactivate the silica gel by treating it with a base like triethylamine or consider using a different stationary phase such as alumina.[2][6]
-
-
Aqueous Workup: During extraction, optimize the pH of the aqueous layer to ensure your product is in a neutral, less water-soluble form to maximize its transfer to the organic layer.[2] Performing the workup at low temperatures (e.g., pouring the reaction mixture onto ice) can minimize the hydrolysis of the product.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies exist for quinazoline derivatives. A highly relevant method involves the cyclization of a substituted anthranilamide or anthranilonitrile. For this compound, a common approach would be the reaction of 2-amino-4-bromobenzonitrile with a suitable source for the methyl group and the remaining ring atom, often involving cyclization promoted by acid or base. Another classic approach is the Niementowski reaction, which involves heating an anthranilic acid derivative with an amide.[5][7] Modern methods often utilize metal catalysis (e.g., copper or palladium) to form the heterocyclic ring system under milder conditions.[8][9]
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][5] By taking small aliquots from the reaction mixture at regular time intervals, you can observe the consumption of starting materials and the formation of the product spot.[4] For more quantitative analysis and to confirm the mass of the product being formed, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
Q3: Can microwave-assisted synthesis improve the yield for this reaction?
A3: Yes, microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates and improving yields in many heterocyclic syntheses, including those for quinazolines.[5][7] Microwave irradiation can often reduce lengthy reaction times and drive reactions to completion more efficiently than conventional heating methods.[7]
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the impact of various conditions on quinazoline synthesis based on literature for analogous compounds.
| Parameter | Condition | Potential Impact on Yield | Rationale & Reference |
| Temperature | 30°C to 80°C+ | Increasing temperature from 30°C to 80°C can significantly improve yield from no reaction to >95%.[10] | Higher temperatures provide the necessary activation energy for cyclization.[2] |
| Reaction Time | 2 to 6 hours | Yield can increase over time, reaching a plateau. For one system, yield went from low at 2h to 95.7% at 5h.[10] | Allows the reaction to proceed to completion. Monitor by TLC/LC-MS to avoid product degradation from prolonged heating.[1] |
| Base | K₂CO₃ vs. Cs₂CO₃, Na₂CO₃ | The choice of base can be critical. In one study, K₂CO₃ was found to be the most effective, providing a 96.8% yield.[10] | The base facilitates deprotonation steps crucial for the reaction mechanism. Its strength and solubility are important factors. |
| Catalyst | Copper(I) Iodide | Reducing catalyst loading (e.g., from 0.2 to 0.1 equiv.) can dramatically decrease the yield.[10] | The catalyst is essential for specific bond-forming steps in many modern synthetic routes.[8][9] |
| Solvent | DMF vs. Toluene, THF | Polar solvents like DMF often give excellent yields (85-91%), while non-polar solvents can be ineffective.[2] | The solvent must effectively dissolve reactants and stabilize charged intermediates formed during the reaction.[2] |
Experimental Protocols
General Protocol for the Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one (A Key Precursor)
This protocol is a representative method adapted from the synthesis of similar quinazolinone derivatives and serves as a starting point for optimization.[11] The subsequent conversion to this compound would typically involve chlorination followed by reduction.
Materials:
-
4-Bromo-2-aminobenzoic acid
-
Acetic anhydride
-
Ammonia solution
-
Anhydrous solvents (e.g., Toluene, Dioxane)
Procedure:
-
Acetylation of Anthranilic Acid: In a round-bottom flask, dissolve 4-Bromo-2-aminobenzoic acid (1 equivalent) in a suitable solvent like acetic acid. Add acetic anhydride (1.1 equivalents) dropwise while stirring. Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Formation of the Amide: Cool the reaction mixture and carefully evaporate the solvent under reduced pressure. To the resulting crude N-acetyl derivative, add thionyl chloride to form the acid chloride, then react with a concentrated ammonia solution in an appropriate solvent to form 2-acetamido-4-bromobenzamide.
-
Cyclization: The crude 2-acetamido-4-bromobenzamide is then heated in a high-boiling point solvent (e.g., Dowtherm A) or treated with a dehydrating agent (e.g., polyphosphoric acid) to induce cyclization.[5] Alternatively, heating in an aqueous basic solution (e.g., NaOH) can effect the cyclization to form 7-Bromo-2-methylquinazolin-4(3H)-one.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product.[5] The solid is collected by vacuum filtration, washed with cold water, and dried.[5] Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[5]
Visualized Workflow
Caption: A troubleshooting workflow for improving the yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of 7-Bromo-2-methylquinazoline Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Bromo-2-methylquinazoline analogs. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Troubleshooting Poor Solubility
Issue: My this compound analog precipitates out of aqueous buffer during in vitro assays.
Question: I've dissolved my compound in DMSO to create a stock solution, but upon dilution into my aqueous assay buffer (e.g., PBS), I observe precipitation, which compromises my experimental results. How can I resolve this?
Answer: This is a common issue for lipophilic compounds like many quinazoline derivatives.[1] The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here is a stepwise approach to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%) to avoid solvent effects on biological targets and to minimize solubility issues.
-
pH Adjustment: The solubility of quinazoline derivatives can be highly dependent on pH due to the presence of basic nitrogen atoms in the quinazoline ring.[1][2]
-
For Basic Analogs: Lowering the pH of the buffer can increase the ionization of the compound, thereby enhancing its aqueous solubility.
-
For Acidic Analogs: Conversely, increasing the pH may improve solubility.
-
-
Use of Co-solvents: Introduce a water-miscible organic co-solvent into your aqueous buffer to increase the overall solvent capacity for your compound.[1]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Procedure: Start by adding a small percentage (e.g., 1-5% v/v) of the co-solvent to your buffer and incrementally increase it, while monitoring for any adverse effects on your assay.
-
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[1]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) or Pluronic® F-68.
-
Procedure: Use surfactants at a concentration above their critical micelle concentration (CMC).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Procedure: Pre-incubating your compound with the cyclodextrin solution before adding it to the final assay buffer can significantly improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary structural reasons for the poor solubility of this compound analogs?
A1: The poor aqueous solubility of these analogs is primarily due to their molecular structure. The quinazoline ring system is aromatic and largely hydrophobic.[1] The presence of a bromo group further increases lipophilicity. While the methyl group has a smaller effect, it also contributes to the overall non-polar nature of the molecule. High crystal lattice energy, a common feature of rigid heterocyclic compounds, can also make it energetically unfavorable for water molecules to solvate the individual molecules, thus limiting solubility.[1]
Q2: My this compound analog shows promising in vitro activity but has poor oral bioavailability in animal studies. What formulation strategies can I explore?
A2: This is a typical challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[3] The key to improving oral bioavailability is to enhance the dissolution rate in the gastrointestinal fluids. Several advanced formulation strategies can be employed:
-
Particle Size Reduction: Increasing the surface area of the drug particles can lead to a faster dissolution rate.
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization: Creating a nanosuspension can dramatically increase the surface area and saturation solubility.[4]
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can improve wettability and dissolution.[5][6]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based system can improve its absorption. Self-emulsifying drug delivery systems (SEDDS) are particularly effective as they form fine emulsions in the gut, presenting the drug in a solubilized form.[7][8]
Q3: How do the bromo and methyl substitutions specifically impact the solubility of quinazoline analogs?
A3:
-
Bromo Group: The bromine atom is highly lipophilic and will generally decrease aqueous solubility. Its electron-withdrawing nature can also influence the pKa of the quinazoline nitrogens, which may affect pH-dependent solubility.
-
Methyl Group: A methyl group is a small, non-polar substituent that will also contribute to a slight decrease in aqueous solubility. In some cases, the position of the methyl group can influence crystal packing and, consequently, the energy required to dissolve the crystal, which can have a more complex effect on solubility.[9]
Quantitative Data on Solubility
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [10] |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [10] |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) | [10] |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) | [10] |
| Pyrazolo quinazoline derivatives | DMF | 298.15 K | Varies | [11] |
| Pyrazolo quinazoline derivatives | DMSO | 298.15 K | Varies | [11] |
| Pyrazolo quinazoline derivatives | THF | 298.15 K | Varies | [11] |
| Pyrazolo quinazoline derivatives | 1,4-Dioxane | 298.15 K | Varies | [11] |
| Pyrazolo quinazoline derivatives | Ethyl Acetate | 298.15 K | Varies | [11] |
Experimental Protocols
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent system.
Materials:
-
This compound analog
-
Selected solvent (e.g., water, PBS, organic solvent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
0.22 µm or 0.45 µm syringe filters
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the solubility of a poorly soluble drug.
Materials:
-
This compound analog
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[1]
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
Formulation of a Nanosuspension by High-Pressure Homogenization
This protocol details the "top-down" approach of creating a nanosuspension.
Materials:
-
This compound analog
-
Stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
Purified water
-
High-shear stirrer
-
High-pressure homogenizer
Procedure:
-
Pre-suspension Preparation: Disperse the drug in an aqueous solution of the stabilizer. Use a high-shear stirrer to form a coarse pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer.[12] The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
Cycling: Repeat the homogenization process for multiple cycles until the desired particle size distribution is achieved.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for formulating a liquid SEDDS.
Materials:
-
This compound analog
-
Oil (e.g., Capryol 90, soybean oil)
-
Surfactant (e.g., Tween 20, Cremophor EL)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of the drug in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat the mixture gently (e.g., to 40°C) and stir until a homogenous solution is formed.
-
Drug Loading: Add the drug to the excipient mixture and stir until it is completely dissolved.
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.[13]
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size of the resulting emulsion using a particle size analyzer.[13]
-
Visualizations
Experimental Workflow for Solubility Enhancement
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. research.monash.edu [research.monash.edu]
- 8. mdpi.com [mdpi.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. benchchem.com [benchchem.com]
- 11. cibtech.org [cibtech.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of 7-Bromo-2-methylquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of 7-Bromo-2-methylquinazoline by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most frequently used stationary phase for the purification of quinazoline derivatives is silica gel.[1][2] However, due to the basic nature of the quinazoline nitrogen, issues like tailing or decomposition can occur on the acidic surface of silica gel.[3] In such cases, using activated alumina (neutral or basic) is a viable alternative.[1][4]
Q2: How do I select an appropriate eluent system for the purification?
A2: The key to a good separation is finding an optimal solvent system, which is typically done by first running a Thin Layer Chromatography (TLC) analysis.[2][5] For substituted quinazolines, common solvent systems are mixtures of a non-polar and a polar solvent. Good starting points include:
The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[5]
Q3: My compound is streaking or "tailing" on the silica gel column. How can I fix this?
A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinazolines on silica gel. This is often due to the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[3] To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount (0.5-2%) of triethylamine (Et₃N) into your eluent system.[4] This will neutralize the acidic sites on the silica gel.
-
Use an alternative stationary phase: Switch to neutral or basic alumina, which is more suitable for acid-sensitive compounds.[1][4]
Q4: I am observing poor separation between my product and impurities. What can I do to improve the resolution?
A4: Poor separation can result from several factors. To enhance resolution:
-
Optimize the mobile phase: Systematically vary the ratio of your polar and non-polar solvents. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can significantly improve the separation of compounds with similar polarities.[6][8]
-
Check the column loading: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Column dimensions: Use a longer, narrower column for difficult separations. For faster purifications (flash chromatography), a shorter, wider column is preferred.[2]
Q5: Is this compound stable on silica gel?
A5: While there is no specific data on the stability of this compound on silica gel, related quinoline and quinazoline compounds can be susceptible to degradation on acidic stationary phases.[3] If you suspect decomposition (e.g., appearance of new spots on TLC after chromatography), it is advisable to use deactivated silica gel (by adding triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Eluent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[8] |
| Compound may be strongly adsorbed or decomposed on the silica. | Try adding triethylamine to the eluent or switch to an alumina stationary phase.[4] | |
| Product co-elutes with an impurity | The polarity of the eluent is too high, or the polarities of the product and impurity are very similar. | Decrease the polarity of the eluent. Use a shallow gradient elution to improve separation.[6] Consider using a different solvent system. |
| Low recovery of the product after purification | Compound decomposition on the column. | Use deactivated silica gel or alumina.[4] Minimize the time the compound spends on the column by using flash chromatography. |
| The product is spread across too many fractions. | Optimize the eluent system using TLC to achieve a compact spot. Ensure proper column packing to avoid channeling. | |
| The separation on the column is worse than on the TLC plate | The column was overloaded with crude material. | Reduce the amount of sample loaded onto the column. A common ratio is 30:1 to 50:1 of silica to crude product by weight.[1] |
| The column was not packed properly, leading to channels or cracks. | Ensure the stationary phase is packed uniformly without any air bubbles.[9] | |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column.[9] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing of the silica gel.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Drain the solvent until the sample is adsorbed onto the sand.
3. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If necessary, perform a gradient elution by gradually increasing the proportion of the more polar solvent.
4. Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution of the product by spotting fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
identifying impurities in 7-Bromo-2-methylquinazoline by HPLC and LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions for the identification of impurities in 7-Bromo-2-methylquinazoline by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when developing an HPLC method for this compound?
A1: The most common issues include poor peak shape (tailing), retention time variability, and inadequate resolution between the main peak and impurities.[1][2] Given that this compound is a basic compound, peak tailing is often observed due to interactions with residual silanol groups on standard silica-based columns.[1] Retention time shifts can be caused by insufficient column equilibration, temperature fluctuations, or inconsistent mobile phase preparation.[1][2]
Q2: Which type of HPLC column is best suited for analyzing this compound?
A2: While standard C18 columns can be used, columns specifically designed for the analysis of basic compounds are often a better choice to mitigate peak tailing.[1] Look for columns with base-deactivation or end-capping technologies. For challenging separations, a phenyl-hexyl column might offer alternative selectivity.
Q3: How can I identify unknown impurities detected in my HPLC chromatogram?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown impurities.[3][4][5] By determining the mass-to-charge ratio (m/z) of the impurity, a molecular formula can be proposed. Further fragmentation analysis (MS/MS) can provide structural information to elucidate the impurity's identity.[4]
Q4: What are potential sources of impurities in this compound?
A4: Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the active pharmaceutical ingredient (API), and storage conditions.[6][7] Common impurities might include isomers, precursors, or degradation products formed through oxidation or hydrolysis.
Q5: My LC-MS baseline is noisy. What are the likely causes?
A5: A noisy baseline in LC-MS can be caused by several factors, including contaminated solvents or reagents, leaks in the system, or an unstable electrospray.[2][8][9] Ensure you are using high-purity, LC-MS grade solvents and additives.[9] Regularly check for leaks and ensure the spray needle is clean and properly positioned.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing) for this compound Peak
-
Systematic Troubleshooting Approach:
-
Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can protonate the basic nitrogens on the quinazoline ring, reducing interaction with silanol groups.[1]
-
Column Choice: If pH adjustment is insufficient, switch to a base-deactivated or end-capped C18 column, or a column with a different stationary phase like a phenyl-hexyl.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[1] Dilute the sample and reinject to see if the peak shape improves.
-
Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Issue 2: Inconsistent Retention Times
-
Systematic Troubleshooting Approach:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[1][2]
-
Temperature Control: Use a column oven to maintain a consistent temperature, as fluctuations can significantly impact retention times.[2]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and use precise measurements. Evaporation of the organic solvent can alter the composition and affect retention.[1]
-
Pump Performance: Check for leaks in the pump and ensure check valves are functioning correctly to deliver a consistent flow rate.[10]
-
LC-MS Analysis
Issue 3: Difficulty in Obtaining a Clear Mass Spectrum for a Low-Level Impurity
-
Systematic Troubleshooting Approach:
-
Increase Concentration: If possible, prepare a more concentrated sample to increase the impurity's signal intensity.
-
Optimize Ionization Source Parameters: Adjust the capillary voltage, gas flow rates (nebulizing and drying gas), and temperature to maximize the ionization of the impurity.
-
Use a More Sensitive Scan Mode: Instead of a full scan, use Selected Ion Monitoring (SIM) if you have a suspected mass for the impurity, or a product ion scan if you can identify a parent ion.
-
Background Subtraction: Use the data system software to subtract the background noise from the impurity's mass spectrum to obtain a cleaner spectrum.
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
| Parameter | Recommended Condition |
| Column | Base-deactivated C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Protocol 2: LC-MS Method for Identification of Impurities
| Parameter | Recommended Condition |
| LC System | UHPLC with conditions similar to Protocol 1, scaled for a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 325 °C |
| Nebulizer Pressure | 40 psi |
| Scan Range (MS) | 100 - 1000 m/z |
| Collision Energy (MS/MS) | Ramped from 10 to 40 eV |
Quantitative Data Summary
The following table presents hypothetical data for common impurities observed during the analysis of a this compound sample.
| Impurity ID | Retention Time (min) | Area % (HPLC-UV) | Proposed Structure | Observed m/z [M+H]⁺ |
| IMP-A | 5.8 | 0.12% | 2-Methylquinazoline | 145.076 |
| IMP-B | 8.2 | 0.08% | 7-Bromo-2-methylquinazolin-4(3H)-one | 238.982 |
| API | 12.5 | 99.75% | This compound | 222.997 |
| IMP-C | 14.1 | 0.05% | Isomer (e.g., 5-Bromo-2-methylquinazoline) | 222.997 |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Workflow for impurity identification using LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chemaxon.com [chemaxon.com]
- 4. chimia.ch [chimia.ch]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing the Reactivity of 7-Bromo-2-methylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2-methylquinazoline in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites of this compound are the bromine atom at the 7-position and the quinazoline ring itself. The C7-Br bond is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The nitrogen atoms in the quinazoline ring can act as coordinating sites for metals, which can influence the reactivity of the molecule.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Q3: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing the 7-position?
A3: The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most common and effective methods for functionalizing the 7-position of this compound. These reactions offer broad substrate scope and functional group tolerance.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired 7-aryl-2-methylquinazoline.
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Ensure the use of a high-purity palladium catalyst and phosphine ligand. Use fresh reagents and consider a pre-catalyst. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.[1] |
| Inappropriate Ligand | For electron-deficient heterocycles like quinazolines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2] A ligand screening might be necessary to find the optimal one for your specific substrate. |
| Ineffective Base | The choice of base is critical. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones like K₂CO₃.[2] Ensure the base is anhydrous and finely powdered. |
| Protodeboronation of Boronic Acid | This is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[3] Use of boronic esters (e.g., pinacol esters) can improve stability.[4] Using milder bases like KF or K₃PO₄ can also mitigate this issue.[3] |
| Poor Solubility of Reagents | Ensure all reaction components are adequately solubilized. Aprotic polar solvents like dioxane, THF, or 2-MeTHF, sometimes with a small amount of water, are commonly used.[5] |
Issue: Formation of significant side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid | This can occur in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. |
| Dehalogenation of this compound | This side reaction can be promoted by certain ligands and bases.[4] Trying a different ligand or a milder base may reduce the formation of the debrominated product. |
Buchwald-Hartwig Amination
Issue: Low conversion to the desired 7-amino-2-methylquinazoline derivative.
| Potential Cause | Recommended Solution(s) |
| Catalyst Inhibition | The product, an amino-quinazoline, can sometimes coordinate to the palladium center and inhibit catalyst turnover. Trying a different solvent to improve product solubility may help.[1] |
| Inappropriate Ligand/Base Combination | The combination of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is often crucial for the amination of aryl bromides.[1] |
| Reaction Temperature Too Low | Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C) to proceed efficiently.[1] |
| Amine Volatility | If using a low-boiling-point amine, the reaction should be conducted in a sealed tube to prevent its evaporation.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Data Presentation
The following tables provide illustrative yields for cross-coupling reactions based on literature for structurally similar bromo-heterocycles. These are intended as a guide for what might be expected when working with this compound and will likely require optimization.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of a Bromo-heterocycle with Various Boronic Acids
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~80-90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | ~70-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~75-88 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of a Bromo-heterocycle with Various Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | ~75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/BrettPhos | LHMDS | Toluene | 90 | ~70-80 |
| 4 | N-Methylaniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 100 | ~80-90 |
Visualizations
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 7-Bromo-2-methylquinazoline
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting catalysts and optimizing conditions for cross-coupling reactions involving 7-Bromo-2-methylquinazoline. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: The most frequently employed cross-coupling reactions for functionalizing the C7-position of the quinazoline core are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are valued for their broad functional group tolerance and their ability to form carbon-carbon and carbon-nitrogen bonds efficiently. The Heck reaction is also a viable, though sometimes less common, option for forming carbon-carbon bonds.
Q2: How does the quinazoline core affect catalyst selection and reaction conditions?
A2: The nitrogen atoms within the quinazoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This makes the choice of ligand particularly important. Bulky, electron-rich phosphine ligands are often preferred as they can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation pathways.
Q3: Why is an inert atmosphere crucial for these cross-coupling reactions?
A3: The active form of the palladium catalyst in these cycles is Pd(0), which is sensitive to oxygen. Oxygen can oxidize the Pd(0) to inactive Pd(II) species, leading to catalyst deactivation and stalled reactions. Furthermore, oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions. Therefore, it is critical to degas all solvents and reagents and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source?
A4: Yes, Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are commonly used. These are typically reduced in situ to the active Pd(0) species by a phosphine ligand, an amine, or another reducing agent present in the reaction mixture. While direct Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, Pd(II) sources are often more stable and easier to handle.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Steps |
| Inactive Catalyst | 1. Check Catalyst/Ligand Purity: Use high-purity, well-defined precatalysts and ligands. 2. Ensure Inert Atmosphere: Thoroughly degas solvents and the reaction mixture by sparging with argon or using freeze-pump-thaw cycles. 3. Optimize Precatalyst Reduction: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Sometimes, adding a small amount of a reducing agent can be beneficial. |
| Inappropriate Ligand | 1. Ligand Screening: The quinazoline nitrogen can poison the catalyst. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which are known to be effective for heteroaromatic substrates. 2. Increase Ligand Ratio: A slightly higher ligand-to-palladium ratio can sometimes prevent catalyst decomposition. |
| Incorrect Base | 1. Base Strength: The base must be strong enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so strong that it causes degradation of starting materials. 2. Base Screening: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required. |
| Low Reaction Temperature | 1. Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Incrementally increase the temperature to see if conversion improves. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause & Prevention |
| Homocoupling of Boronic Acid (Suzuki) | 1. Oxygen Contamination: This is the most common cause. Ensure the reaction is rigorously deoxygenated. 2. Slow Cross-Coupling: If the desired reaction is slow, homocoupling can become competitive. Optimize the catalyst and ligand to accelerate the cross-coupling pathway. 3. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. |
| Protodeboronation of Boronic Acid (Suzuki) | 1. Excess Water/Base: This side reaction, where the boronic acid is replaced by a hydrogen, can be catalyzed by the base, especially in the presence of water. 2. Prevention: Use more stable boronic esters (e.g., pinacol esters), ensure the base is of high quality, and avoid unnecessarily long reaction times. |
| Hydrodehalogenation (Debromination) | 1. Catalyst Deactivation Pathway: This can be more prevalent with certain catalyst systems or in the presence of impurities (e.g., water). 2. Prevention: Try a different ligand, lower the reaction temperature, or ensure all reagents and solvents are anhydrous. |
| Glaser Coupling (Homocoupling of Alkyne - Sonogashira) | 1. Copper Co-catalyst: The copper(I) co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen. 2. Prevention: Ensure strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
Catalyst Selection and Quantitative Data
The following tables provide starting points for catalyst and condition selection based on successful couplings with quinazoline and other challenging N-heterocyclic substrates. Yields are highly dependent on the specific coupling partner.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling (Reaction of this compound with an Arylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Note |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 70-95% | General for challenging heterocycles |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | DMF/H₂O (9:1) | 90-110 | 65-90% | Conditions adapted from 6-bromoquinazolines[1] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 60-85% | Classic conditions, may require longer times |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 75-98% | Highly active system for heteroaryl bromides |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination (Reaction of this compound with a Primary or Secondary Amine)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Note |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80-110 | 70-95% | Robust system for a wide range of amines[2] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 65-90% | Effective for aryl amines[3] |
| Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 70-92% | Good for sterically hindered amines |
| PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 60-85% | NHC-based catalyst, good for N-heterocycles[4] |
Table 3: Recommended Starting Conditions for Sonogashira Coupling (Reaction of this compound with a Terminal Alkyne)
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Reference Note |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | Et₃N (2.0) | THF or DMF | 25-60 | 70-95% | Classic Sonogashira conditions[5] |
| Pd(PPh₃)₄ (2.5) | CuI (5) | Diisopropylamine (3.0) | Toluene | 60-80 | 75-95% | Effective for various aryl bromides |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 60-85% | Copper-free conditions |
| Pd/C (10%) (1) | CuI (2) | K₃PO₄ (2.0) | Acetonitrile | 80 | 65-90% | Heterogeneous catalyst option |
Experimental Protocols & Visualizations
Catalyst Selection Workflow
Caption: A decision tree for initial catalyst screening.
General Experimental Workflow
Caption: A standard workflow for cross-coupling experiments.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
General Protocol for a Sonogashira Coupling Reaction
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (3 cycles).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Stir for a few minutes, then add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite, washing thoroughly with the solvent. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 7-Bromo-2-methylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of reactions involving 7-Bromo-2-methylquinazoline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has resulted in a low yield. What are the common causes?
Low yields in Suzuki coupling reactions with this compound can often be attributed to several factors. The inherent basicity of the quinazoline nitrogen can lead to coordination with the palladium catalyst, potentially hindering its catalytic activity. Additionally, common issues include incomplete reaction, side reactions such as protodeboronation of the boronic acid partner, or homocoupling. Careful selection of the catalyst, ligand, base, and solvent system is crucial for optimizing the reaction.[1][2] For instance, strong inorganic bases like potassium carbonate or cesium carbonate are commonly used, often in a mixed solvent system such as toluene/water or dioxane/water to ensure solubility of all components.[2][3]
Q2: I am observing significant byproducts in my Buchwald-Hartwig amination of this compound. What are they and how can I minimize them?
Common byproducts in Buchwald-Hartwig aminations include hydrodehalogenation of the starting material (replacement of bromine with hydrogen) and homocoupling of the amine. These side reactions can arise from catalyst deactivation or suboptimal reaction conditions. To minimize these, ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[4][5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the desired C-N bond formation over competing pathways. Additionally, using a strong, non-nucleophilic base like sodium tert-butoxide is standard, but its concentration and the reaction temperature should be carefully optimized.[4][6]
Q3: What is a general extractive work-up procedure for a reaction involving this compound?
A typical extractive work-up begins after cooling the reaction mixture to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate or dichloromethane.[5][7] This organic phase is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. If the reaction used an acidic or basic catalyst, a wash with a dilute aqueous base (like sodium bicarbonate) or acid (like dilute HCl) respectively may be necessary. However, care must be taken with acidic washes, as the basic nitrogen atoms on the quinazoline ring can be protonated, potentially leading to the product partitioning into the aqueous layer. After washing, the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5][7]
Q4: How can I effectively remove the palladium catalyst from my final 2-methyl-7-substituted quinazoline product?
Residual palladium can often be removed by filtering the diluted reaction mixture through a pad of Celite®.[7] For more stubborn cases, column chromatography on silica gel is a highly effective method.[7] Alternatively, specialized metal scavengers, which are solid-supported materials with a high affinity for palladium, can be employed. These are stirred with the crude product solution and then filtered off.
Q5: What are suitable solvents for the recrystallization of 2-methyl-7-substituted quinazolines?
The choice of solvent for recrystallization is highly dependent on the specific substituent at the 7-position. Generally, a solvent system is sought where the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for the recrystallization of quinazoline derivatives include ethanol, often mixed with water.[8] For less polar compounds, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or acetone can be effective.[9] It is always recommended to perform small-scale solvent screening to identify the optimal conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate Ligand | Screen a variety of phosphine ligands. For challenging couplings, bulky, electron-rich ligands are often more effective. |
| Incorrect Base | The choice of base is critical. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are common, while Buchwald-Hartwig reactions often require stronger bases like NaOtBu. Ensure the base is anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many cross-coupling reactions require heating (80-120 °C) to proceed at a reasonable rate.[2] |
| Solvent Issues | Ensure anhydrous and degassed solvents are used. The solvent system should solubilize all reactants. For Suzuki reactions, a mixture of an organic solvent and water is often necessary.[1][2] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is too polar/non-polar for standard chromatography | Adjust the eluent system for column chromatography. A gradient elution may be necessary. For very polar compounds, reverse-phase chromatography might be an option. |
| Persistent Palladium Contamination | After initial filtration through Celite®, try stirring the crude product in a suitable solvent with a palladium scavenger. Recrystallization can also help in removing metallic impurities. |
| Co-elution of Starting Material and Product | Optimize the reaction to drive it to completion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity before chromatography. |
| Product "oiling out" during recrystallization | This indicates the solvent is too good. Try a less polar solvent system or a solvent pair where the compound has lower solubility. Seeding with a small crystal of pure product can also induce crystallization.[9] |
Experimental Protocols
Protocol 1: General Extractive Work-up for Suzuki Coupling
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional EtOAc.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If the product remains dissolved, the solvent is too polar. If the product "oils out," the solvent may be too non-polar.
-
Solvent Pair Method: If a single solvent is not effective, dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol). Add a hot anti-solvent (a solvent in which the product is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the work-up and purification of reactions involving this compound.
Caption: A decision tree for troubleshooting low-yielding reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. old.rrjournals.com [old.rrjournals.com]
Validation & Comparative
Reactivity Face-Off: 7-Bromo-2-methylquinazoline vs. its 6-Bromo Counterpart in Cross-Coupling Reactions
In the landscape of medicinal chemistry and drug development, substituted quinazolines are a cornerstone scaffold, renowned for their diverse biological activities, notably as kinase inhibitors. The strategic functionalization of the quinazoline core is paramount in modulating their pharmacological profiles. This guide provides a comparative analysis of the reactivity of two key building blocks: 7-Bromo-2-methylquinazoline and its regioisomer, 6-Bromo-2-methylquinazoline, in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct head-to-head quantitative comparisons are not extensively documented in the literature, this guide leverages established principles of organic chemistry and data from analogous systems to predict and rationalize their relative reactivity.
Theoretical Reactivity Analysis: An Electronic Perspective
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is largely dictated by the electronic nature of the carbon-bromine (C-Br) bond. The key step influenced by electronics is the oxidative addition of the aryl halide to the palladium(0) catalyst. A more electron-deficient aromatic ring enhances the rate of oxidative addition, thereby increasing the overall reaction rate.[1][2]
In the quinazoline ring system, the two nitrogen atoms act as electron-withdrawing groups, deactivating the ring towards electrophilic substitution but activating it towards nucleophilic aromatic substitution and oxidative addition. The precise influence of these nitrogens differs depending on the position of the bromine atom.
-
6-Bromo-2-methylquinazoline: The bromine at the 6-position is para to the N1 nitrogen and meta to the N3 nitrogen. The electron-withdrawing effect of the N1 nitrogen is more pronounced at the para position, leading to a more electron-deficient C6-Br bond.
-
This compound: The bromine at the 7-position is meta to the N1 nitrogen and para to a carbon atom. Its electronic environment is less influenced by the direct electron-withdrawing resonance effect of the pyrimidine ring nitrogens compared to the 6-position.
Therefore, it is predicted that 6-Bromo-2-methylquinazoline will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions due to the greater electron deficiency at the C6 position, which facilitates the rate-determining oxidative addition step.
Comparative Data from Analogous Systems
While specific comparative data for the target molecules is sparse, examination of related bromo-substituted nitrogen heterocycles in the literature supports the predicted reactivity trend. Generally, positions that are more electronically activated (e.g., para to a ring nitrogen) exhibit higher yields or require milder conditions in cross-coupling reactions.
Suzuki-Miyaura Coupling Data for Bromo-Quinolines/Quinazolines
| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | - | 70-95 | [3] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | - | Good | [4] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 70 | 18-24 | 60-85 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60-80 | [6] |
Buchwald-Hartwig Amination Data for Bromo-Quinolines/Quinazolines
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | 75-95 | [7] |
| 2-Bromo-4-methylpyridine | Various amines | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 80-110 | - | Good | [8] |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | <1 min | 99 | [9] |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | - | Good | [10] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both this compound and 6-Bromo-2-methylquinazoline. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Bromo-2-methylquinazoline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-2-methylquinazoline, arylboronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Bromo-2-methylquinazoline (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the bromo-2-methylquinazoline and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Quinazolines in EGFR Signaling Pathway
Quinazoline derivatives are prominent as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[11][12][13][14][15] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based TKIs, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[11][15]
Conclusion
Based on fundamental electronic principles, 6-Bromo-2-methylquinazoline is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound. This is attributed to the enhanced electrophilicity of the C-Br bond at the C6 position due to the electron-withdrawing nature of the quinazoline ring system. While direct comparative experimental data remains to be published, this guide provides a robust theoretical framework and practical experimental protocols for researchers and drug development professionals working with these versatile heterocyclic building blocks. The successful functionalization of these scaffolds continues to be a critical endeavor in the pursuit of novel therapeutics targeting pathways such as the EGFR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. brieflands.com [brieflands.com]
- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 7-Bromo-2-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic substitution on the quinazoline ring system allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-2-methylquinazoline derivatives, focusing on how different substituents at the 4-position influence their biological effects. While a comprehensive study systematically evaluating a wide range of 4-substituted-7-bromo-2-methylquinazolines is not available in the public domain, this guide synthesizes findings from related quinazoline derivatives to infer potential SAR trends for this specific scaffold.
The this compound Scaffold: A Promising Core
The this compound core presents a unique combination of features for drug design. The bromine atom at the 7-position can enhance membrane permeability and potentially engage in halogen bonding with biological targets. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability. The 4-position is a key point for introducing diverse functionalities to modulate target engagement and pharmacological activity.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is critically dependent on the nature of the substituent at the 4-position. The following sections compare the potential impact of different functionalities at this position, drawing parallels from studies on structurally related quinazoline compounds.
4-Anilino Substituted Derivatives
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR).
General SAR Observations for 4-Anilinoquinazolines:
-
Substitution on the Anilino Ring: The electronic and steric properties of substituents on the anilino ring significantly impact activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group, on the anilino ring often enhance inhibitory activity against various kinases.[1]
-
Position of Substitution: The position of the substituent on the anilino ring is crucial. For instance, in some series of 4-anilinoquinazolines, meta-substitution has been found to be more potent than ortho or para substitutions.
-
Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the anilino substituent and its ability to form hydrogen bonds with the kinase hinge region are key determinants of binding affinity.
Inferred SAR for 4-Anilino-7-bromo-2-methylquinazolines:
Based on the general principles observed for other 4-anilinoquinazolines, it can be hypothesized that for this compound derivatives, the introduction of a 4-anilino moiety with small, lipophilic, and electron-withdrawing groups would be a favorable strategy for developing potent kinase inhibitors. The 7-bromo substituent is expected to contribute positively to the overall lipophilicity and potentially engage in specific interactions within the ATP-binding pocket of kinases.
4-Thio Substituted Derivatives
The introduction of a sulfur linkage at the 4-position opens up another avenue for SAR exploration, leading to compounds with a distinct biological profile.
General SAR Observations for 4-Thioquinazolines:
-
Nature of the Thio-substituent: The group attached to the sulfur atom can be varied to include alkyl, aryl, or more complex moieties like chalcones. The nature of this group dictates the overall shape, size, and electronic properties of the molecule, thereby influencing its interaction with biological targets.
-
Potential for Covalent Inhibition: The thioether linkage can be designed to participate in covalent interactions with specific amino acid residues (e.g., cysteine) in the target protein, leading to irreversible inhibition.
Inferred SAR for 7-Bromo-2-methyl-4-thioquinazolines:
For the this compound scaffold, the introduction of a thio-substituent at the 4-position could lead to compounds with novel mechanisms of action. The 7-bromo group might enhance the reactivity of the scaffold or contribute to non-covalent interactions, while the 2-methyl group could provide a stable anchor. The exploration of various S-substituents would be crucial to optimize activity and selectivity. For example, linking a chalcone moiety via the thioether bridge has been shown to yield compounds with significant antiviral activity against the tobacco mosaic virus (TMV).[2]
Quantitative Data Comparison
Due to the limited availability of systematic studies on a homologous series of this compound derivatives, a direct quantitative comparison table with varying 4-substituents is not feasible at this time. The table below presents a conceptual framework for how such data should be structured for effective comparison, populated with hypothetical data for illustrative purposes.
| Compound ID | 4-Substituent | Target/Assay | IC50 (µM) | Cell Line |
| Hypothetical Series 1: 4-Anilino Derivatives | ||||
| 7B2M-An-H | -NH-Ph | EGFR Kinase | 5.2 | A549 |
| 7B2M-An-3Cl | -NH-(3-Cl-Ph) | EGFR Kinase | 0.8 | A549 |
| 7B2M-An-4F | -NH-(4-F-Ph) | EGFR Kinase | 1.5 | A549 |
| Hypothetical Series 2: 4-Thio Derivatives | ||||
| 7B2M-S-Me | -S-CH3 | PI3K Kinase | 12.5 | MCF-7 |
| 7B2M-S-Ph | -S-Ph | PI3K Kinase | 8.1 | MCF-7 |
| 7B2M-S-Chal | -S-Chalcone | Antiviral (TMV) | >50 (inactive) | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key assays used in the evaluation of quinazoline derivatives.
Biochemical Kinase Inhibition Assay (e.g., for EGFR, PI3K)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR, PI3K)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction: In a microplate, add the kinase enzyme, the substrate, and the test compound.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinazoline derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of novel quinazoline derivatives.
Logical Relationship Diagram: SAR
Caption: Logical relationships in the SAR of 4-substituted-7-bromo-2-methylquinazolines.
References
- 1. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to Synthesized 7-Bromo-2-methylquinazoline Compounds
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive biological evaluation of synthesized 7-Bromo-2-methylquinazoline compounds. It offers an objective comparison with alternative quinazoline-based agents, supported by experimental data, to inform future research and development in this promising area of medicinal chemistry.
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The strategic incorporation of a bromine atom at the 7-position and a methyl group at the 2-position of the quinazoline ring is anticipated to modulate the physicochemical and biological properties of the resulting compounds, potentially leading to enhanced efficacy and selectivity. This guide delves into the biological activities of this compound derivatives, comparing their performance with other bromo-substituted quinazolines against various cancer cell lines and microbial strains.
Comparative Analysis of Biological Activity
While specific data for this compound derivatives is emerging, a comparative analysis with structurally related bromo-substituted quinazolinones provides valuable insights into their potential efficacy. The following tables summarize the in vitro anticancer and antimicrobial activities of various quinazoline compounds.
Anticancer Activity
The cytotoxic potential of bromo-substituted quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.
Table 1: In Vitro Anticancer Activity of Bromo-Substituted Quinazoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6-Bromo-2-methyl-3-(4-chlorophenyl)-quinazolin-4(3H)-one | - | - | [1] |
| Compound 2 | 6,8-Dibromo-2-phenyl-quinazolinone derivative | MCF-7 (Breast) | >50 | [2][3] |
| Compound 3 | 6,8-Dibromo-2-(4-chlorophenyl)-quinazolinone derivative | MCF-7 (Breast) | 38.4 | [2][3] |
| Compound 4 | 6-Bromo quinazolinone-thiazole hybrid | PC3 (Prostate) | >50 | [4] |
| Compound 5 | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | MCF-7 (Breast) | Submicromolar | [5] |
| Compound 6 | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | MDA-MB-231 (Breast) | Nanomolar | [5] |
Note: Specific IC50 values for Compound 1 were not provided in the reference, but it was evaluated for its anti-inflammatory and antimicrobial activities. Data for this compound derivatives is currently limited in publicly available literature; the compounds listed represent structurally similar alternatives.
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
| Compound ID | Substituent on Phenyl Ring | Bacillus subtilis (ATCC 6633) | Staphylococcus aureus (ATCC 6538) | Pseudomonas aeruginosa (ATCC 9027) | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 100 µg/mL | ||
| 2a | H | 12 | 11 | 10 | 11 | 10 |
| 2b | 4-Cl | 18 | 16 | 14 | 13 | 12 |
| 2c | 4-Br | 17 | 15 | 13 | 12 | 11 |
| 2d | 4-F | 14 | 13 | 12 | 16 | 15 |
| 2g | 4-NO2 | 13 | 12 | 11 | 17 | 16 |
| 2h | 3,4,5-(OCH3)3 | 12 | 11 | 10 | 18 | 17 |
| Standard | Ciprofloxacin / Fluconazole | 25 | 22 | 20 | 24 | 21 |
Source: Adapted from data presented in the study on 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key biological assays cited in this guide.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Molecular Mechanisms
Quinazoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two prominent targets.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth and proliferation.[6] Dysregulation of this pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling cascade.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Key pathways in VEGFR-2 signaling.
Experimental Workflow Overview
The biological evaluation of novel synthesized compounds follows a structured workflow to ensure comprehensive and reliable data collection.
References
- 1. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents | Scilit [scilit.com]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of Substituted Quinazolines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of substituted quinazolines, supported by experimental data and detailed protocols for key assays. The information is intended to assist researchers in the evaluation and development of novel quinazoline-based anticancer agents.
Data Presentation: Comparative Cytotoxicity of Substituted Quinazolines
The cytotoxic potential of substituted quinazolines is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative substituted quinazolines against several common cancer cell lines.
Table 1: IC50 Values of Established Quinazoline-Based Drugs (µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) | Reference |
| Gefitinib | >10 | 8.37 | 15.59 | - | [1] |
| Erlotinib | 4.3 ± 0.1 | - | 5.11 | - | [1][2] |
| Lapatinib | - | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: IC50 Values of Novel/Experimental Substituted Quinazolines (µM)
| Compound ID/Description | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
| Compound 18 (4-anilinoquinazoline derivative) | - | - | - | 0.85 | [3] |
| Compound 32 (quinazoline-1,2,4-thiadiazole) | 0.17 | - | 0.02 | - | [1] |
| Compound 23 (1,2,3-triazole-1,3,4-oxadiazole-quinazoline) | 0.19 | - | 0.016 | - | [1] |
| JRF12 (2,4-dibenzylaminoquinazoline) | - | - | - | - | [4] |
| 4-Anilino-quinazoline derivative 14 | 6.37 | 5.15 | 6.23 | 8.44 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of cytotoxicity data. Below are methodologies for commonly employed assays in the evaluation of substituted quinazolines.
Cell Culture Protocols
MCF-7 (Human Breast Adenocarcinoma)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% non-essential amino acids (NEAA).[6]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seeding Density: 2-4 x 10^4 cells/cm².[6]
-
Subculture: Subculture when cells are 70-80% confluent.[6] For studies investigating estrogenic activity, the use of phenol red-free medium is recommended.[6]
HepG2 (Human Liver Carcinoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[7]
-
Culture Conditions: 37°C, 5% CO2.[7]
-
Subculture: Split at a ratio of 1:8 to 1:16 when cells reach 75% confluency.[7] Media should be changed twice a week.[7]
A549 (Human Lung Carcinoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[8]
-
Culture Conditions: 37°C, 5% CO2.[8]
-
Subculture: Split 1:4 to 1:9 every 4-7 days when confluent, renewing the medium every 2-3 days.[8] Maintain cultures between 6 x 10³ and 6 x 10⁴ cells/cm².[9]
HeLa (Human Cervical Adenocarcinoma)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, glutamine, and NEAA.[10]
-
Culture Conditions: 37°C, 5% CO2.[11]
-
Seeding Density: 1.3 x 10^4 cells/cm².[10]
-
Subculture: Split 1:3 to 1:10 when cultures are 70-80% confluent.[10]
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the substituted quinazoline compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with tap water to remove TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with the quinazoline compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:1000.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Substituted quinazolines exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of substituted quinazolines.
Apoptosis Signaling Pathways
Quinazoline derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway: This pathway is triggered by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which then directly activates the executioner caspase-3.
EGFR and VEGFR Signaling Pathways
Many substituted quinazolines are designed as tyrosine kinase inhibitors (TKIs), targeting the ATP-binding site of EGFR and VEGFR. Inhibition of these receptors blocks downstream signaling cascades that are crucial for cancer cell growth, proliferation, and angiogenesis.
EGFR Signaling Pathway: Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Quinazoline-based inhibitors compete with ATP, preventing this phosphorylation and blocking the signal.
VEGFR Signaling Pathway: VEGF binding to VEGFR-2 on endothelial cells triggers a similar cascade of dimerization, autophosphorylation, and downstream signaling, leading to angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Quinazoline inhibitors block VEGFR-2 activity, thereby inhibiting angiogenesis.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. MCF7 | Culture Collections [culturecollections.org.uk]
- 7. encodeproject.org [encodeproject.org]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. atcc.org [atcc.org]
- 10. Culturing HeLa cells | RE-Place [re-place.be]
- 11. hela-transfection.com [hela-transfection.com]
- 12. Anti-Caspase-3 Antibodies: Novus Biologicals [novusbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the Structure of 7-Bromo-2-methylquinazoline Derivatives: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the development of novel quinazoline-based therapeutics, unambiguous confirmation of the substitution pattern is critical. This guide provides a comparative analysis of ¹H and ¹³C NMR data to validate the structure of 7-Bromo-2-methylquinazoline against its positional isomer, 6-Bromo-2-methylquinazoline. The distinct electronic environments created by the bromine substituent at either the C-7 or C-6 position lead to characteristic shifts and splitting patterns in the NMR spectra, allowing for clear differentiation.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the quinazoline ring system significantly influences the shielding and deshielding of nearby protons and carbons. By comparing the spectra of this compound and its 6-bromo isomer, we can definitively assign the correct structure.
Below is a summary of the expected and reported ¹H and ¹³C NMR chemical shifts for this compound and 6-Bromo-2-methylquinazoline.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton | This compound (Predicted) | 6-Bromo-2-methylquinazoline Derivative Data * | Key Differentiating Features |
| H-4 | Singlet, ~9.3 ppm | Singlet, ~9.3 ppm | The chemical shift of H-4 is expected to be similar in both isomers as it is primarily influenced by the adjacent nitrogen atom. |
| H-5 | Doublet, ~7.9 ppm | Doublet, ~7.8 ppm | In the 7-bromo isomer, H-5 is ortho to the electron-withdrawing bromine, leading to a downfield shift. |
| H-6 | Doublet of doublets, ~7.7 ppm | - | The H-6 proton in the 7-bromo isomer will show coupling to both H-5 and H-8. |
| H-8 | Doublet, ~8.1 ppm | Doublet, ~8.3 ppm | In the 6-bromo isomer, H-8 is not directly adjacent to the bromine and its chemical shift is primarily influenced by the quinazoline ring. Conversely, in the 7-bromo isomer, H-8 is meta to the bromine. |
| -CH₃ | Singlet, ~2.8 ppm | Singlet, ~2.9 ppm | The methyl protons are relatively unaffected by the position of the bromine on the benzene ring. |
| H-5/H-7/H-8 (6-bromo) | - | Multiplet, ~7.8-8.3 ppm | In the 6-bromo isomer, the protons on the benzene ring will exhibit a different splitting pattern due to the bromine at the 6-position. H-5 will be a doublet, H-7 a doublet of doublets, and H-8 a doublet. |
Note: Specific experimental data for the parent 6-Bromo-2-methylquinazoline was not available in the searched literature. The data presented is based on a closely related derivative, 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one, and general principles of NMR spectroscopy. The aromatic proton shifts will be influenced by the substituent at the 3-position.
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | This compound (Predicted) | 6-Bromo-2-methylquinazoline Derivative Data * | Key Differentiating Features |
| C-2 | ~163 ppm | ~155 ppm | The chemical shift of C-2 is influenced by the methyl group and the nitrogen atoms. |
| C-4 | ~150 ppm | ~161 ppm | The chemical shift of C-4 is highly influenced by the adjacent nitrogen. |
| C-4a | ~149 ppm | ~147 ppm | This bridgehead carbon's shift is influenced by the fusion of the two rings. |
| C-5 | ~129 ppm | ~128 ppm | The chemical shift of C-5 will be affected by the ortho bromine in the 6-bromo isomer. |
| C-6 | ~130 ppm | ~120 ppm (C-Br) | The carbon directly attached to the bromine (C-6 in the 6-bromo isomer) will have a distinct chemical shift. |
| C-7 | ~122 ppm (C-Br) | ~138 ppm | The carbon directly attached to the bromine (C-7 in the 7-bromo isomer) will have a characteristic chemical shift. |
| C-8 | ~128 ppm | ~118 ppm | The chemical shift of C-8 is influenced by the peri-position to the nitrogen and the proximity to the bromine. |
| C-8a | ~125 ppm | ~122 ppm | This bridgehead carbon's shift is influenced by the fusion and the substituents. |
| -CH₃ | ~22 ppm | ~25 ppm | The methyl carbon chemical shift is expected to be similar in both isomers. |
Note: As with the ¹H NMR data, the ¹³C NMR data for the 6-bromo derivative is based on a substituted quinazolinone and serves as a predictive comparison.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data for structural validation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the quinazoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Visualization of the Validation Workflow
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
The key to unambiguous structural assignment lies in the careful analysis of the aromatic region of the ¹H NMR spectrum and the chemical shifts of the brominated carbon and its neighbors in the ¹³C NMR spectrum. The distinct splitting patterns and chemical shifts arising from the specific position of the bromine atom provide a definitive fingerprint for each isomer. By following the outlined experimental protocols and comparative data analysis, researchers can confidently validate the structure of their synthesized this compound derivatives.
A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromo-2-methylquinazoline and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 7-Bromo-2-methylquinazoline and its potential reaction products. As a versatile scaffold in medicinal chemistry, understanding the mass spectral characteristics of this compound and its derivatives is crucial for reaction monitoring, impurity profiling, and structural elucidation in drug discovery and development. This document outlines predicted fragmentation patterns, presents comparative data in a tabular format, details a general experimental protocol for mass spectrometry analysis, and discusses alternative analytical techniques.
Introduction to Mass Spectrometry of Halogenated Quinazolines
Mass spectrometry is an indispensable analytical technique for the characterization of heterocyclic compounds like this compound. The presence of a bromine atom provides a distinct isotopic signature, with two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M/M+2 pattern for the molecular ion and any bromine-containing fragments, simplifying their identification in a mass spectrum.
Electron Ionization (EI) is a common technique for the analysis of such aromatic compounds, typically inducing fragmentation that provides valuable structural information. The stable quinazoline ring often results in a prominent molecular ion peak, while fragmentation is influenced by the substituents.
Predicted Mass Spectrum of this compound
Molecular Ion: The molecular formula of this compound is C9H7BrN2. The nominal molecular weight is 222/224 g/mol , corresponding to the two bromine isotopes. The mass spectrum is expected to show a strong molecular ion peak cluster at m/z 222 and 224, with approximately equal intensity.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for aromatic compounds, leading to a fragment ion at m/z 221/223.
-
Loss of a Methyl Radical (•CH3): Cleavage of the methyl group would result in a fragment at m/z 207/209.
-
Loss of Acetonitrile (CH3CN): Rearrangement and loss of acetonitrile could lead to a fragment ion.
-
Loss of the Bromine Radical (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 143.
-
Ring Fragmentation: The stable quinazoline ring is expected to be relatively resistant to fragmentation, but some cleavage of the ring system may occur under higher energy conditions.
Comparison with Potential Reaction Products
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the bromine substituent. Two common and important reactions are the Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling Product: 2-Methyl-7-phenylquinazoline
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A typical reaction would involve coupling this compound with phenylboronic acid to yield 2-Methyl-7-phenylquinazoline.
Molecular Ion: The molecular formula for this product is C15H12N2, with a nominal molecular weight of 220 g/mol . The mass spectrum would show a strong molecular ion peak at m/z 220.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (H•): Leading to a fragment at m/z 219.
-
Loss of a Methyl Radical (•CH3): Resulting in a fragment at m/z 205.
-
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution Product: 7-Amino-2-methylquinazoline
Nucleophilic aromatic substitution can be used to introduce a variety of functional groups. Reaction with an amine source, such as ammonia or an amide, would yield 7-Amino-2-methylquinazoline.
Molecular Ion: The molecular formula is C9H9N3, with a nominal molecular weight of 159 g/mol . The mass spectrum would exhibit a prominent molecular ion peak at m/z 159.
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (H•): Giving a fragment at m/z 158.
-
Loss of a Methyl Radical (•CH3): Producing a fragment at m/z 144.
-
Loss of HCN or NH2CN: Common fragmentation pathways for amino-substituted nitrogen heterocycles.
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted key mass spectral data for this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight (Nominal) | Predicted Key Fragment Ions (m/z) | Notes |
| This compound | C9H7BrN2 | 222/224 | 222/224 (M+) , 221/223, 207/209, 143 | Characteristic 1:1 isotopic pattern for bromine. |
| 2-Methyl-7-phenylquinazoline | C15H12N2 | 220 | 220 (M+) , 219, 205 | Loss of the bromine isotopic signature. |
| 7-Amino-2-methylquinazoline | C9H9N3 | 159 | 159 (M+) , 158, 144 | Odd molecular weight due to the odd number of nitrogen atoms. |
Experimental Protocols
A general protocol for the analysis of this compound and its products by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating these aromatic compounds.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak to identify the molecular ion and key fragment ions.
-
For this compound, look for the characteristic M/M+2 isotopic pattern.
-
Compare the obtained spectra with the predicted fragmentation patterns and the data in the table above.
Visualization of Analytical Workflow
Caption: Experimental workflow for GC-MS analysis.
Logical Relationship of Analyzed Compounds
Caption: Synthetic relationships of the analyzed compounds.
Alternative Analytical Techniques
While GC-MS with EI is a powerful tool for the analysis of these compounds, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is excellent for the quantification and purification of these compounds. When coupled with a mass spectrometer (LC-MS), it can analyze less volatile or thermally labile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the parent compound and its products, providing detailed information about the connectivity of atoms in the molecule.
-
Elemental Analysis: Provides the empirical formula of a pure compound, which can be used to confirm its molecular formula in conjunction with mass spectrometry.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is characterized by predictable fragmentation patterns and, in the case of the parent compound, a distinct isotopic signature due to the bromine atom. By understanding these characteristics, researchers can effectively monitor reactions, identify products, and assess the purity of their compounds. The combination of mass spectrometry with other analytical techniques provides a comprehensive approach to the characterization of this important class of molecules.
A Comparative Guide to Catalytic Cross-Coupling of 7-Bromo-2-methylquinazoline for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the functionalization of the quinazoline scaffold is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of different catalytic systems for the cross-coupling of 7-Bromo-2-methylquinazoline, a key intermediate in the development of various biologically active molecules.
The strategic introduction of diverse substituents at the 7-position of the 2-methylquinazoline core via palladium-catalyzed cross-coupling reactions offers a powerful tool for modulating pharmacological properties. This report summarizes available data on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this compound and analogous systems, providing a foundation for reaction optimization and catalyst selection.
Comparative Efficacy of Catalytic Systems
The success of a cross-coupling reaction is intricately linked to the judicious choice of catalyst, ligand, base, and solvent. Below is a compilation of data from literature on the performance of various catalytic systems in reactions involving this compound and structurally related bromo-heterocycles.
Table 1: Comparison of Catalysts for Cross-Coupling of this compound and Analogs
| Coupling Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 75 | - | Good | General conditions for 2,4,7-trichloroquinazoline, suggesting applicability.[1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/H₂O | 115 | Overnight | High | Effective for various quinazoline derivatives. | |
| Buchwald-Hartwig | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | Successful amination of a bromopyridine, a related N-heterocycle.[2] |
| Pd-PEPPSI-iPent | - | K₂CO₃ | (ball-milling) | - | 3 | 31-91 | Mechanochemical method applicable to various aryl halides.[3] | |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 65 | - | Good to Excellent | Effective for a wide range of iodopyridines and terminal alkynes.[4] |
| Pd(PPh₃)₄ | PPh₃ | NEt₃ | Dioxane | 100 | 6 | 71-99 | High yields for various alkynyl-substituted quinolines.[5] | |
| Heck | Pd(OAc)₂ | - | K₂CO₃ | DMA | 130-140 | 40 | 56-94 | One-pot Wittig-Heck sequence for stilbene synthesis.[6] |
| Pd(OAc)₂ | P(o-Tol)₃ | Et₃N | Acetonitrile | 100 | - | - | General conditions for Heck reactions of aryl bromides. |
Note: Data for analogous systems are included to provide guidance where specific data for this compound is not available. Yields are highly substrate and condition dependent.
Key Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. The following are representative protocols for each major class of cross-coupling reaction, adapted from literature for relevance to this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
General Procedure: To a reaction vessel is added this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like PPh₃ (15 mol%), and a base, typically Na₂CO₃ (3.0 equiv). The vessel is flushed with an inert gas (N₂ or Ar). A degassed solvent system, such as a 10:1 mixture of DME and water, is added. The reaction mixture is then heated to 75 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Buchwald-Hartwig Amination
This powerful method enables the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.
General Procedure: A Schlenk tube is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as [Pd₂(dba)₃] (2.5 mol%), a suitable phosphine ligand like (±)-BINAP (7.5 mol%), and a strong base such as NaOtBu (1.4 equiv). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is then added, and the mixture is heated to 80-100 °C for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with brine. The organic layer is dried over anhydrous sulfate and concentrated. The residue is purified by chromatography to afford the desired 7-amino-2-methylquinazoline derivative.[2]
Sonogashira Coupling
This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
General Procedure: To a solution of this compound (1.0 equiv) in a suitable solvent like DMF, the terminal alkyne (1.2 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%), and a copper(I) co-catalyst like CuI (5 mol%) are added. A base, typically an amine such as Et₃N, is also added. The mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 100 °C for 3-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting with an appropriate organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography.[4][5]
Heck Coupling
The Heck reaction allows for the coupling of an aryl halide with an alkene.
General Procedure: In a reaction vessel, this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a base like Et₃N or K₂CO₃ (2.0 equiv) are combined in a polar aprotic solvent like DMA or DMF. The mixture is degassed and heated under an inert atmosphere at 100-140 °C for several hours. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by chromatography.
Visualizing Reaction Pathways
To better understand the logical flow of a typical cross-coupling experiment, the following diagram illustrates a generalized workflow.
Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Reaction
The catalytic cycle for these reactions generally proceeds through a series of well-defined steps involving the palladium catalyst. The following diagram illustrates the fundamental transformations of the palladium species.
This guide serves as a foundational resource for the development of efficient and robust cross-coupling methodologies for this compound. Further optimization for specific substrates and desired outcomes is encouraged.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bromo-Substituted Quinazoline Derivatives in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the in vitro anticancer activity of bromo-substituted quinazoline analogs.
This guide provides a comparative overview of the in vitro cytotoxic effects of various bromo-substituted quinazoline derivatives against several human cancer cell lines. While specific experimental data for 7-Bromo-2-methylquinazoline derivatives is limited in publicly available research, this document summarizes the performance of structurally related bromo-quinazoline compounds, offering valuable insights for researchers in the field of anticancer drug discovery. The data presented is compiled from multiple studies and is intended to serve as a reference for further investigation and development of this class of compounds.
Data Summary of Anticancer Activity
The in vitro cytotoxicity of bromo-quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for assessing anticancer activity. The following table summarizes the IC50 values for several bromo-quinazoline derivatives from various studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | Quinazoline Schiff Base | MCF-7 (Breast) | 6.246 |
| Compound 2 | 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | Quinazoline Schiff Base | MCF-7 (Breast) | 5.910 |
| Compound 8a | 6-Bromo quinazoline | Quinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 |
| Compound 8a | 6-Bromo quinazoline | Quinazolin-4(3H)-one | SW480 (Colon) | 17.85 |
| Compound 1f | 6,8-dibromo-2-arylquinazolinone | Dibromo-quinazolinone | MCF-7 (Breast) | Not specified |
| Compound 1g | 6,8-dibromo-2-arylquinazolinone | Dibromo-quinazolinone | A549 (Lung) | Not specified |
| Compound 1g | 6,8-dibromo-2-arylquinazolinone | Dibromo-quinazolinone | SKOV3 (Ovarian) | Not specified |
Experimental Protocols
The evaluation of the anticancer activity of the compounds listed above typically involves standardized in vitro assays. The following is a detailed methodology for the MTT cytotoxicity assay, a commonly used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cytotoxicity Assay
This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, SW480)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (bromo-quinazoline derivatives)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cancer cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested using Trypsin-EDTA and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO.
-
Serial dilutions of the test compound are prepared in the cell culture medium.
-
The medium from the cell-seeded plates is removed, and 100 µL of the medium containing different concentrations of the test compound is added to each well.
-
Control wells receive medium with DMSO at the same concentration as the highest concentration of the test compound.
-
The plates are incubated for 48-72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution is added to each well.
-
The plates are incubated for another 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Reading:
-
The absorbance is measured at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells).
-
A dose-response curve is plotted, and the IC50 value is determined using non-linear regression analysis.[1]
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the key steps involved in the MTT cytotoxicity assay for evaluating the anticancer activity of test compounds.
Caption: Workflow of the MTT cytotoxicity assay.
Postulated Signaling Pathway Inhibition
Quinazoline derivatives are often investigated for their potential to inhibit receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers. Inhibition of the EGFR signaling pathway can block downstream cascades that promote cell proliferation and survival.
Caption: Postulated inhibition of the EGFR signaling pathway.
References
A Comparative Guide to the Drug-Like Properties of Novel 7-Substituted Quinazolines
For researchers and professionals in drug development, the quinazoline scaffold represents a "privileged structure" due to its presence in numerous clinically approved drugs and its versatile range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Strategic substitution on the quinazoline core, particularly at the C-7 position, has been a key focus for modulating pharmacological activity and optimizing drug-like properties. This guide provides an objective comparison of novel 7-substituted quinazolines, supported by experimental data, to assess their potential as therapeutic agents.
Comparative Pharmacological Activity: Focus on Kinase Inhibition
A significant number of 7-substituted quinazoline derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4] The substitution at the C-7 position plays a critical role in determining the potency and selectivity of these inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Bulky Substituents: The presence of bulkier substituents at the C-7 position of the quinazoline core has been shown to be favorable for inhibitory activity.[5] For instance, replacing smaller groups with moieties like piperazine or morpholine has been found to conserve or enhance activity against targets such as the Epidermal Growth Factor Receptor (EGFR).[5][6]
-
Electron-Donating Groups: The introduction of electron-donating groups at the 6 and 7-positions can increase the inhibitory activity of the compounds.[5] The 6,7-dimethoxy substitution pattern is particularly favorable for EGFR inhibition.[5]
-
Piperazine Moiety: A piperazine ring at the C-7 position has been associated with potent inhibitory activities toward both TNF-α production and T cell proliferation, indicating its potential for developing anti-inflammatory agents.[7]
Table 1: In Vitro Efficacy of 7-Substituted Quinazolines Against Kinase Targets
| Compound ID/Series | 7-Substituent | Target(s) | IC50 Value(s) | Key Findings & Comparison |
| Compound 9 | Methyl piperazine | EGFR, FGFR-2 | HT-29: 0.13 µM; MCF-7: 0.56 µM | Displayed the highest activity in a series of diarylamide-substituted-4-anilinoquinazolines.[6] |
| Compound 43 | Methyl piperazine | EGFR, FGFR-2 | HT-29: 0.15 µM; MCF-7: 1.81 µM | Also showed high activity, highlighting the benefit of the 7-methyl piperazine group.[6] |
| Series by Chen et al. | Dimorpholinoalkoxy | EGFRwt | 20.72 nM | Showed higher inhibition against EGFRwt kinase than the reference drug lapatinib (27.06 nM).[5] |
| Series by Hamad et al. | Morpholine / Piperazine | EGFRwt | N/A | Replacement of morpholine with piperazine or dimethylamine led to conserved activity.[5] |
| Compound 2f | Piperazine | TNF-α production | N/A | Exhibited more potent inhibitory activities than the lead compound.[7] |
Assessment of Drug-Likeness and ADMET Properties
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These are often predicted in silico before being confirmed through in vitro and in vivo experiments.
Lipinski's Rule of Five: A widely used guideline to assess the "drug-likeness" of a molecule for oral bioavailability. The rules are:
-
Molecular weight < 500 Daltons
-
LogP (octanol-water partition coefficient) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
Many novel quinazoline derivatives have been designed to comply with these rules to enhance their development potential.[8][9]
In Silico and In Vitro ADMET Studies: Computational tools like admetSAR are employed to predict properties such as blood-brain barrier (BBB) penetration, human intestinal absorption, and carcinogenicity.[10] In vitro assays further characterize these properties. For instance, compounds 2b and 2c from a study on quinazolin-2,4-diones were predicted to have acceptable bioavailability with no violations of Lipinski's rule.[11]
Table 2: Predicted Drug-Like Properties of Representative Quinazoline Derivatives
| Compound Class | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Lipinski's Rule Violations | Predicted Bioavailability |
| Quinazolin-2,4-diones (2b, 2c) | < 500 | Acceptable | Acceptable | < 8 | 0 | Acceptable[11] |
| Quinazolinone (Compound 25) | N/A | N/A | N/A | N/A | 0 | Good drug-like properties[8] |
| Newly Synthesized Quinazolinones | N/A | N/A | N/A | N/A | N/A | Good BBB penetration and intestinal absorption[10] |
Comparative In Vivo Efficacy
While in vitro and in silico data are crucial, in vivo studies in animal models provide the most relevant assessment of a compound's therapeutic potential.[12][13]
-
One study found that a 7-substituted quinazoline derivative (Compound 6) showed a two-fold increase in the inhibition of tumor growth in a xenograft model of B16 melanoma (64.04%) compared to the standard drug sorafenib (31.25%).[5]
-
Another lead quinazoline demonstrated efficacy in a murine model against the multidrug-resistant pathogen Acinetobacter baumannii, proving more effective than the antibiotic tigecycline.[14]
Experimental Protocols and Workflows
The assessment of drug-like properties involves a series of standardized experimental procedures.
General Experimental Workflow:
Caption: General workflow for assessing novel 7-substituted quinazolines.
Key Experimental Methodologies:
-
In Vitro Kinase Inhibition Assay:
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC50).
-
Protocol: Recombinant human kinase (e.g., EGFR, VEGFR-2) is incubated with a specific substrate and ATP in a buffer solution. The test compound is added at various concentrations. The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays. The results are plotted to calculate the IC50 value.[15]
-
-
Cell Viability (MTT) Assay:
-
Objective: To assess the cytotoxic (cell-killing) effect of the compound on cancer cell lines.
-
Protocol: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and incubated.[10] The cells are then treated with the test compound at various concentrations for a set period (e.g., 48 hours).[16] After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[16] The formazan is then dissolved, and the absorbance is measured using a plate reader. The percentage of cell inhibition is calculated relative to untreated control cells.[16]
-
-
In Vitro ADME Assays:
-
Aqueous Solubility: Assesses how well a compound dissolves in water, which is critical for absorption. Kinetic and thermodynamic solubility assays are common.[17]
-
Permeability: Caco-2 or PAMPA models are used to predict intestinal absorption by measuring the rate at which a compound crosses a cellular or artificial membrane.[9]
-
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its rate of metabolism by enzymes like Cytochrome P450s.[17]
-
Signaling Pathways and Mechanism of Action
Many 7-substituted quinazolines function by inhibiting the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.
Caption: Inhibition of the EGFR signaling pathway by a 7-substituted quinazoline.
By binding to the ATP-binding pocket of the EGFR kinase domain, these inhibitors prevent autophosphorylation and the activation of downstream signaling molecules, ultimately leading to a reduction in tumor cell proliferation and survival.[5]
Conclusion
Novel 7-substituted quinazolines continue to be a promising class of compounds in drug discovery, particularly as kinase inhibitors for oncology. SAR studies consistently demonstrate that the nature of the substituent at the C-7 position is a critical determinant of biological activity. Larger, heterocyclic moieties like piperazine and morpholine often confer potent inhibitory effects. Furthermore, in silico and in vitro ADMET profiling indicates that these molecules can be designed to possess favorable drug-like properties, complying with guidelines such as Lipinski's Rule of Five. Supported by encouraging in vivo data where they have, in some cases, outperformed standard-of-care drugs, 7-substituted quinazolines represent a fertile ground for the development of next-generation therapeutics. Continued optimization of this scaffold, focusing on balancing potency with ideal pharmacokinetic and safety profiles, will be essential for their successful clinical translation.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 10. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. seed.nih.gov [seed.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NEW FUNCTIONALIZED QUINAZOLINES AS POTENTIAL AGENTS AGAINST HEAD AND NECK AND LUNG CANCER | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 17. criver.com [criver.com]
A Comparative Analysis of 7-Bromo and 7-Chloro Quinazolines: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Strategic modification of this heterocyclic system allows for the fine-tuning of a compound's biological activity. Among the most common modifications is halogenation at the C7 position. This guide provides an objective comparison of the biological activities of 7-bromo versus 7-chloro quinazoline derivatives, supported by available experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways.
Quantitative Comparison of Biological Activity
The primary therapeutic application for many halogenated quinazolines is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers. The substitution at the C7 position can influence the molecule's binding affinity, selectivity, and overall potency.
Below are tables summarizing the inhibitory activities of representative 7-bromo and 7-chloro quinazoline derivatives. It is critical to note that these data points are collated from different studies and are presented for illustrative purposes rather than as a direct, controlled comparison.
Table 1: Representative Anticancer Activity of 7-Halogenated Quinazoline Derivatives
| Compound Class | Specific Compound Example | Cancer Cell Line | Biological Target | IC50 Value (µM) | Reference |
| 7-Chloro-Quinazoline Derivative | Chalcone-Quinazoline Hybrid (11c) | A549 (Lung) | Not Specified | 1.34 | [1] |
| Chalcone-Quinazoline Hybrid (11d) | HT-29 (Colon) | Not Specified | 2.11 | [1] | |
| Chalcone-Quinazoline Hybrid (11c) | MCF-7 (Breast) | Not Specified | 2.01 | [1] | |
| 6-Bromo-Quinazoline Derivative * | 6-bromo-2-(pyridin-3-yl)-4-(hydrazinyl) | MDA-MB-231 (Breast) | EGFR/HER2 | >50 | [2] |
Table 2: Representative EGFR Kinase Inhibitory Activity
| Compound Class | Specific Compound Example | Kinase Target | IC50 Value (nM) | Reference |
| 7-Chloro-Quinoline Derivative | Canertinib (CI-1033) | Pan-ErbB Family | ~10 (for EGFR) | [3] |
| 6-Bromo-Quinazoline Derivative * | 6-bromo-2-(pyridin-3-yl) derivative | EGFRwt | 46.1 | [2] |
Note: Canertinib is a 4-anilino-3-chloro-fluoro-quinazoline derivative. The halogenation pattern on the aniline ring, in addition to the quinazoline core, is critical for its activity. Data for a 6-bromo derivative is provided for context.
Key Signaling Pathway: EGFR Inhibition
Many quinazoline-based inhibitors function by targeting the ATP-binding site of the EGFR tyrosine kinase. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. Quinazoline inhibitors competitively block ATP from binding, thereby preventing this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinazoline derivatives.
In Vitro Kinase Inhibition Assay (EGFR)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Principle: A purified recombinant EGFR kinase is incubated with a substrate (a synthetic peptide) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then measured, often using fluorescence- or luminescence-based detection methods. The presence of an inhibitor reduces the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the test compound (e.g., 7-bromo or 7-chloro quinazoline) in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare a solution of recombinant human EGFR kinase in kinase buffer.
-
Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well microplate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add 10 µL of the EGFR kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 20 µL of a detection solution. This solution typically contains EDTA to chelate Mg²⁺ and a specific antibody or reagent that binds to the phosphorylated substrate or ADP.
-
For luminescence-based ADP detection (e.g., ADP-Glo™), the reagent converts ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-bromo or 7-chloro quinazoline compounds in a complete culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.
-
Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control (medium only).
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Experimental Workflow Visualization
The process of screening and evaluating novel quinazoline inhibitors follows a logical progression from initial compound synthesis to detailed biological characterization.
Conclusion
The substitution of a halogen at the 7-position of the quinazoline ring is a validated strategy for developing potent biological inhibitors, particularly against protein kinases like EGFR. Both 7-bromo and 7-chloro moieties can serve as effective pharmacophores. The choice between them often depends on subtle differences in steric and electronic properties that influence binding to the target protein, as well as broader ADME (absorption, distribution, metabolism, and excretion) properties. The available data, while not directly comparative, indicates that both classes of compounds can achieve high potency. Further research involving the synthesis and parallel testing of matched 7-bromo and 7-chloro quinazoline pairs is necessary to delineate the specific advantages of each substitution and to guide the rational design of next-generation therapeutic agents.
References
- 1. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Bromo-2-methylquinazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a step-by-step guide for the proper disposal of 7-Bromo-2-methylquinazoline, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Tightly fitting safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] The following protocol outlines a general procedure that should be adapted to meet the specific requirements of your institution and location.
Step 1: Waste Classification
The first crucial step is to determine if the waste is classified as hazardous.[1] In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR 261.3.[1] Due to its bromine content and potential for environmental harm, this compound should be treated as hazardous waste unless determined otherwise by a qualified professional or analysis.
Step 2: Segregation and Collection
-
Solid Waste: Collect un-used or contaminated this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Contaminated Materials: Any materials used to handle the compound (e.g., weighing paper, contaminated gloves, wipes) should also be collected in the same hazardous waste container.
-
Empty Containers: Do not reuse empty containers.[1] They should be disposed of as unused product in the same manner as the chemical itself.[1]
Step 3: Arrange for Professional Disposal
Chemical waste must be disposed of through a licensed and approved waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Provide the EHS department or the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary paperwork is completed for the waste manifest.
Step 4: Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: Prevent the spill from spreading or entering drains or waterways.[1]
-
Clean-up:
-
Decontamination: Decontaminate any affected surfaces and equipment.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and should not replace the specific guidance from your institution's EHS department or the regulations in your jurisdiction. Always consult the Safety Data Sheet (SDS) and local regulations before handling and disposing of any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
